(3-(1-Methoxyethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(1-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWRHNZAXLADDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672393 | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-32-5 | |
| Record name | B-[3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a specific, functionally rich reagent: (3-(1-Methoxyethyl)phenyl)boronic acid) (CAS 1287753-32-5).
The strategic placement of the 1-methoxyethyl group on the phenyl ring introduces a chiral center and a functionality that can be further manipulated, offering unique structural possibilities in drug discovery and the synthesis of advanced materials.[1] This document serves as a comprehensive technical resource, providing insights into the compound's properties, a robust synthesis protocol, and its application in the powerful Suzuki-Miyaura coupling reaction.
Physicochemical and Handling Properties
This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1287753-32-5 | [1] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥95% (by NMR) | [1] |
| Melting Point | Data not readily available | - |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [2] |
| Stability | Stable under recommended storage conditions. Arylboronic acids can be susceptible to oxidation and dehydration to form boroxines.[3] | General Knowledge |
Safety and Handling Precautions:
As with all boronic acid derivatives, appropriate safety measures are essential. This compound should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[5]
Synthesis and Purification: A Representative Protocol
Logical Framework for Synthesis
The synthesis is designed as a two-step, one-pot process. The initial formation of the Grignard reagent is critical and requires anhydrous conditions to prevent quenching. The subsequent borylation reaction is highly exothermic and requires careful temperature control to minimize the formation of diaryl and triaryl borane byproducts.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. acs.org [acs.org]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of (3-(1-Methoxyethyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of (3-(1-Methoxyethyl)phenyl)boronic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical insights into handling, characterization, and application.
Introduction
This compound is a specialized arylboronic acid derivative that serves as a crucial building block in modern organic synthesis. Its structural features make it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is fundamental for the construction of carbon-carbon bonds.[1] These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1] Understanding the physical properties of this reagent is paramount for ensuring its effective use, optimizing reaction conditions, and guaranteeing the integrity and reproducibility of experimental results.
Chemical and Molecular Identity
Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1287753-32-5 | [1][2] |
| Molecular Formula | C₉H₁₃BO₃ | [1][3][4] |
| Molecular Weight | 180.01 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4][5] |
| MDL Number | MFCD08059828 | [1][3] |
| PubChem ID | 45791061 | [1] |
| InChI Key | YTWRHNZAXLADDH-UHFFFAOYSA-N |[4] |
Core Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and behavior in solution. This section details the known characteristics of this compound.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Comments / Causality |
|---|---|---|
| Appearance | White crystalline solid.[1] | The solid, crystalline nature is typical for many arylboronic acids, facilitating weighing and handling. |
| Purity | Typically ≥95% (as determined by NMR).[1] | High purity is essential for stoichiometric accuracy in sensitive cross-coupling reactions. |
| Melting Point | Data not widely published. | Phenylboronic acids typically have melting points ranging from 150-220°C. The exact value is sensitive to purity, as impurities can depress and broaden the melting range. Determination via DSC is recommended (see Protocol 1). |
| Boiling Point | Data not available. | Boronic acids tend to decompose at high temperatures, often via dehydration, making boiling point determination impractical. |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as methanol, DMSO, and THF; sparingly soluble in nonpolar solvents like hexanes. | The boronic acid group imparts polarity, favoring solubility in polar solvents. The phenyl and ethyl groups provide some nonpolar character. This solubility profile is typical for reagents used in organic synthesis. |
| Stability | Stable under recommended storage conditions. Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, particularly when heated or exposed to dehydrating conditions. | The presence of water can shift the equilibrium from the boroxine back to the boronic acid. Storing the compound in a dry environment is critical to maintaining its defined structure and reactivity. |
| Storage | Store at 0-8°C, sealed in a dry, inert atmosphere.[1] | Refrigeration and exclusion of moisture and air minimize degradation pathways, including oxidation and boroxine formation, ensuring a long shelf life. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. The following is a guide to the expected spectral characteristics of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the phenyl ring.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, which can be exchangeable with D₂O, typically appears between δ 4.5-8.5 ppm, its position being highly dependent on solvent and concentration.
-
Ethyl Proton (-CH(OCH₃)CH₃): A quartet around δ 4.2-4.6 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three protons at approximately δ 3.2-3.5 ppm.
-
Ethyl Methyl Protons (-CH(OCH₃)CH₃): A doublet around δ 1.3-1.6 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals are expected in the δ 125-140 ppm region. The carbon atom directly bonded to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.[6]
-
Ethyl Carbon (-CH): A signal around δ 75-85 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Ethyl Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A very broad and strong band from the B(OH)₂ group, typically centered around 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (from the ethyl and methoxy groups).
-
C=C Stretch (Aromatic): Medium to sharp bands in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band typically found around 1330-1380 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the 1050-1150 cm⁻¹ region.
-
Experimental Protocols & Workflows
Adherence to validated protocols is essential for obtaining reliable data. The following outlines standard methodologies for characterizing this compound.
Caption: Workflow for Identity and Purity Verification.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting point (Tₘ) and enthalpy of fusion (ΔHfus). This technique is preferred over traditional melting point apparatus as it offers quantitative data on thermal transitions, which is crucial for assessing purity.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity, while a broad peak suggests the presence of impurities.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is the most powerful tool for confirming the molecular structure of an organic compound. It provides unambiguous information about the chemical environment of protons, their connectivity, and the relative number of each type, validating the compound's identity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred for boronic acids as it readily dissolves the compound and the B(OH)₂ protons are often clearly visible.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Integrate the peaks to determine the relative ratios of protons and compare the chemical shifts and coupling patterns to the expected structure described in Section 3.0.
Conclusion
This compound is a high-value synthetic intermediate whose effective application hinges on a thorough understanding of its physical properties. As a white crystalline solid with characteristic solubility and spectral profiles, its identity and purity must be rigorously confirmed prior to use.[1] Proper handling and storage under refrigerated and dry conditions are essential to prevent degradation and ensure its reactivity in critical synthetic applications like Suzuki-Miyaura cross-coupling.[1] The protocols and data presented in this guide serve as an authoritative resource for researchers to maximize the utility and success of this versatile chemical tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1287753-32-5|this compound|BLD Pharm [bldpharm.com]
- 3. Hit2Lead | [3-(1-methoxyethyl)phenyl]boronic acid | CAS# 1287753-32-5 | MFCD08059828 | BB-4011052 [hit2lead.com]
- 4. 3-(1-Methoxyethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. 3-(1-Methoxyethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to (3-(1-Methoxyethyl)phenyl)boronic acid: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable reagents in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a vast array of complex molecules. Among the diverse family of boronic acids, substituted phenylboronic acids are particularly valuable building blocks, enabling the construction of biaryl and substituted aromatic structures that are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]
(3-(1-Methoxyethyl)phenyl)boronic acid, a specialized member of this class, offers unique structural features for synthetic chemists. The boronic acid group serves as the reactive handle for cross-coupling, while the methoxyethyl substituent at the meta-position provides a chiral center and can influence the steric and electronic properties of the molecule. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, analytical characterization, and key applications, with a focus on the underlying principles and practical considerations that ensure successful and reproducible outcomes.
Physicochemical Properties and Handling
This compound is typically a white to off-white crystalline solid.[2] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1287753-32-5 | [2][3][4] |
| Molecular Formula | C₉H₁₃BO₃ | [2][5] |
| Molecular Weight | 180.01 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [3] |
Causality Behind Handling and Storage: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides known as boroxines. Storing the compound under dry, inert conditions at reduced temperatures is crucial to prevent this degradation and maintain its reactivity for synthetic applications. The integrity of the boronic acid is paramount for achieving stoichiometric accuracy and high yields in sensitive cross-coupling reactions.
Synthesis of this compound: A Validated Protocol
The most common and reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[6][7] This approach offers a high degree of functional group tolerance and consistently delivers the desired product in good yield.
The logical workflow for this synthesis is outlined below, starting from the corresponding aryl bromide.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
This protocol is based on well-established procedures for analogous compounds.[8]
Materials:
-
1-Bromo-3-(1-methoxyethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous THF via syringe.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-3-(1-methoxyethyl)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -60 °C. The causality for this low temperature is to prevent over-addition of the Grignard reagent to the borate, which would lead to the formation of undesired diaryl- and triarylborane species.[9]
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is acidic (pH ~2). This step hydrolyzes the boronic ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield this compound as a white solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.2-7.8 ppm. The protons ortho to the boronic acid group will likely appear more downfield.
-
Benzylic Proton (-CH(OCH₃)CH₃): A quartet around δ 4.2-4.5 ppm.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.2-3.4 ppm.
-
Methyl Protons (-CH(OCH₃)CH₃): A doublet around δ 1.3-1.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O, typically appearing between δ 4.0-8.0 ppm, and its position is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (Ar-C): Signals expected in the range of δ 125-140 ppm. The carbon atom directly attached to the boron (C-B) can sometimes be broad or unobserved due to quadrupolar relaxation.
-
Benzylic Carbon (-CH(OCH₃)CH₃): A signal around δ 75-80 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbon (-CH(OCH₃)CH₃): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Boronic Acid): A very broad and strong band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band around 1350 cm⁻¹.
-
C-O Stretch (Ether): A signal in the 1050-1150 cm⁻¹ region.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds found in numerous drug candidates.[6]
The Catalytic Cycle: A Self-Validating System
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of Mechanistic Pillars:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species ([R²-B(OH)₃]⁻). This boronate then exchanges its organic group (R²) with the halide (X) on the Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of this cycle is self-validating; successful product formation inherently confirms that each step—oxidative addition, base-mediated boronate formation, transmetalation, and reductive elimination—has proceeded effectively.
Field-Proven Insights for Drug Development
While specific examples naming this compound in the synthesis of a marketed drug are not prominent in the public domain, its structural motif is highly relevant. For instance, in the development of CETP inhibitors like Anacetrapib, complex substituted biaryl structures are synthesized using Suzuki-Miyaura couplings where similar boronic acid derivatives are key intermediates. The methoxyethyl group can serve as a handle for further functionalization or as a key pharmacophoric element that interacts with the target protein. Its inclusion allows for fine-tuning of a compound's solubility, metabolic stability, and binding affinity—critical parameters in drug design.
Conclusion
This compound is a valuable and specialized building block for organic synthesis. Its utility is firmly grounded in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. This guide has provided a framework for its synthesis, characterization, and application, emphasizing the chemical principles that ensure reproducible and successful outcomes. By understanding the causality behind the experimental protocols and the mechanistic underpinnings of its reactions, researchers can confidently employ this reagent to construct complex molecular architectures for the development of new pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1287753-32-5|this compound|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 3-(1-Methoxyethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. rsc.org [rsc.org]
- 9. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]
(3-(1-Methoxyethyl)phenyl)boronic acid synthesis protocol
An In-depth Technical Guide on the Synthesis of (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind experimental choices, offers practical insights based on established organic chemistry principles, and presents a self-validating protocol for achieving high-purity material. The guide is structured to empower researchers not only to replicate the synthesis but also to intelligently adapt the methodology for related synthetic challenges.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their general stability, low toxicity, and broad functional group tolerance have cemented their status as essential precursors for constructing C-C bonds in countless pharmaceutical agents and functional materials.
The target molecule, this compound, is of particular interest as it introduces a specific steric and electronic profile via its methoxyethyl substituent.[1] This functional group can influence molecular conformation, solubility, and metabolic stability, making it a desirable fragment in drug design campaigns. This guide details a robust, multi-step synthesis commencing from commercially available starting materials.
Overall Synthesis Strategy
The most reliable and scalable approach to this compound involves a three-stage sequence starting from 3-bromoacetophenone. The strategy is as follows:
-
Reduction: Selective reduction of the ketone to a secondary alcohol.
-
Etherification: Conversion of the alcohol to its corresponding methyl ether via a Williamson ether synthesis.
-
Borylation: Formation of a Grignard reagent from the aryl bromide, followed by electrophilic trapping with a borate ester and subsequent hydrolysis to yield the target boronic acid.
This pathway is depicted in the workflow diagram below.
Figure 1. High-level synthetic workflow from 3-bromoacetophenone to the target boronic acid.
Detailed Experimental Protocols & Mechanistic Discussion
Safety Precaution: All operations must be performed in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All reactions involving reactive metals (NaH, Mg) and organometallics (Grignard reagents) must be conducted under an inert atmosphere (Nitrogen or Argon).
Part 1: Synthesis of 1-Bromo-3-(1-methoxyethyl)benzene
Step 1A: Reduction of 3-Bromoacetophenone
-
Rationale: The initial ketone reduction is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aryl bromide functionality. Methanol serves as a protic solvent that also facilitates the breakdown of borate intermediates.
-
Procedure:
-
Charge a round-bottom flask with 3-bromoacetophenone (1.0 eq) and methanol (approx. 5 mL per 1 g of ketone).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the resulting aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-(3-bromophenyl)ethanol as a crude oil, which is typically of sufficient purity for the next step.
-
Step 1B: Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction that forms an ether from an alkoxide and an alkyl halide.[2][3][4] Here, the secondary alcohol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide.[5] This nucleophile then displaces iodide from methyl iodide to form the desired methyl ether. Anhydrous THF is a critical solvent choice to prevent quenching the highly reactive sodium hydride.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of alcohol).
-
Cool the suspension to 0 °C and add a solution of 1-(3-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 45 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Partition the mixture between diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1-bromo-3-(1-methoxyethyl)benzene.
-
Part 2: Grignard Formation and Borylation
-
Rationale: This final stage is the most critical. The aryl bromide is converted to a highly nucleophilic Grignard reagent by oxidative insertion of magnesium.[6] This organometallic species then attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The use of a hindered borate ester and cryogenic temperatures (-78 °C) is crucial to minimize over-addition, where the Grignard reagent adds more than once to the boron center.[7][8] An acidic workup hydrolyzes the resulting boronate ester to the final boronic acid.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-3-(1-methoxyethyl)benzene (1.0 eq) in anhydrous THF dropwise. A gentle reflux should be maintained. If the reaction does not initiate, gentle heating may be required.
-
Once the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the dark grey Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. A white precipitate will form.
-
Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow it to warm slowly to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Figure 2. Detailed workflow for the critical Grignard formation and borylation sequence.
Purification and Characterization
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxine trimers.[9]
| Purification Method | Protocol & Rationale |
| Recrystallization | The crude solid can often be recrystallized from a suitable solvent system, such as a mixture of an ether (e.g., diethyl ether) and a non-polar solvent (e.g., hexanes). This is the preferred method for large-scale purification.[10] |
| Acid/Base Extraction | An alternative is to dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with ether to remove non-acidic impurities, re-acidified with HCl, and the pure boronic acid is extracted back into an organic solvent.[11] |
Analytical Data:
| Technique | Expected Result |
| ¹H NMR | Characteristic signals for aromatic protons, the methoxy group (~3.2 ppm), the benzylic methine quartet (~4.2 ppm), and the methyl doublet (~1.4 ppm). |
| ¹³C NMR | Signals corresponding to all unique carbon atoms, including the C-B bond which can be broad. |
| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ or other relevant adducts. |
| Purity (HPLC/qNMR) | Should be ≥95% for use in subsequent sensitive reactions like Suzuki couplings. |
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush Mg turnings prior to use; ensure all glassware is rigorously flame-dried and solvents are anhydrous. Add an initiator like 1,2-dibromoethane. |
| Low yield of boronic acid | Incomplete Grignard formation; quenching of Grignard reagent; over-addition to borate ester. | Ensure complete consumption of aryl bromide before borylation. Maintain strict anhydrous conditions. Ensure cryogenic temperatures (-78 °C) during borate addition. |
| Product is an inseparable oil | Presence of boroxine and other impurities. | Attempt acid/base workup purification. If that fails, consider derivatization with diethanolamine to form a crystalline adduct, which can be filtered and then hydrolyzed back to the pure boronic acid.[12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
An In-depth Technical Guide to the Solubility of (3-(1-Methoxyethyl)phenyl)boronic acid
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-(1-Methoxyethyl)phenyl)boronic acid. While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational principles of arylboronic acid chemistry to predict its solubility behavior. We present a detailed analysis of the structural factors influencing solubility, the critical role of the boroxine-boronic acid equilibrium, and strategies for solubility enhancement. Crucially, this guide offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers in drug development and organic synthesis to generate precise, application-relevant data. The practical implications of solubility for key applications, such as the Suzuki-Miyaura coupling, are also discussed.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a versatile organoboron compound crucial in modern organic synthesis.[1] With the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.0 g/mol , it typically presents as a white crystalline solid.[1][2] Its primary utility lies in its function as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forging carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][3]
An understanding of its solubility is paramount for any researcher utilizing this compound. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification, and the feasibility of formulation for biological screening. Low aqueous solubility, a common trait among arylboronic acids, can present significant challenges in drug discovery, potentially leading to underestimated toxicity or poor bioavailability.[4][5] This guide provides the theoretical and practical foundation for addressing these challenges head-on.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1287753-32-5 | [1] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.0 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| LogP (Predicted) | 1.68 | [2] |
Theoretical Framework: Predicting Solubility Behavior
While experimental data is the gold standard, the solubility profile of this compound can be predicted by analyzing its molecular structure in the context of established principles for arylboronic acids.
The Influence of the Phenylboronic Acid Core and Substituents
The core structure, phenylboronic acid, generally exhibits low solubility in water but is more soluble in polar organic solvents.[4] The introduction of substituents onto the phenyl ring can significantly alter this profile. The (3-(1-Methoxyethyl)phenyl) group in the title compound consists of a phenyl ring with a 1-methoxyethyl group at the meta-position.
-
Polarity: The ether linkage and the potential for hydrogen bonding in the methoxyethyl group introduce polar character. The presence of polar functional groups in a ligand structure strongly influences the polarity of the bonded phase.[6] This suggests an increased affinity for polar solvents compared to unsubstituted phenylboronic acid.
-
Structural Comparison: Studies on isobutoxyphenylboronic acids have shown that introducing an alkoxy group generally increases solubility in solvents like chloroform, acetone, and 3-pentanone compared to the parent phenylboronic acid.[7] We can extrapolate that the methoxyethyl group will similarly enhance solubility in common organic solvents.
The Critical Boroxine-Boronic Acid Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium is a critical, often complicating, factor in solubility studies.
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid)(Boroxine)
Boroxines are generally significantly less soluble than their corresponding monomeric acids.[9] The formation of these species can lead to the precipitation of what appears to be the boronic acid from a solution that is not yet saturated with the monomer, leading to an underestimation of true solubility. The equilibrium is influenced by solvent, temperature, and the electronic nature of the substituents on the aryl ring.[10][11] Electron-donating groups, for instance, have been shown to favor boroxine formation.[12] It is crucial to be aware that during solubility experiments, particularly those involving heating or prolonged equilibration, this equilibrium will be active.
Caption: Reversible equilibrium between boronic acid and its less soluble boroxine.
Enhancing Aqueous Solubility: The Role of Diols
For applications in biological assays or aqueous-phase reactions, the low intrinsic water solubility of arylboronic acids is a major hurdle.[9] A well-established strategy to overcome this is the addition of polyols, such as mannitol. Boronic acids form reversible covalent esters with 1,2- or 1,3-diols.[13]
This esterification has two key consequences:
-
Inhibition of Boroxine Formation: By engaging the boronic acid moiety, the diol effectively prevents the intermolecular dehydration required to form the less soluble boroxine trimer.[9]
-
Formation of More Soluble Species: The resulting boronic acid-diol ester often possesses significantly higher aqueous solubility than the parent acid.[14] For example, the solubility of bortezomib is markedly enhanced in the presence of D-mannitol.[14] This effect is also attributed to a lowering of the compound's pKa upon ester formation.[9][13]
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential. The choice of method depends on the desired information: kinetic solubility is often sufficient for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value necessary for late-stage development and formulation.[5][15]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle: An excess of the solid compound is agitated in a chosen solvent for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The saturated supernatant is then separated from the undissolved solid and its concentration is determined.[5]
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a pre-weighed excess amount of solid this compound (e.g., 5-10 mg). Ensure that solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, THF, or toluene) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium, especially for crystalline solids.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the vials followed by sampling of the supernatant, or by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered supernatant sample with the solvent to fall within the concentration range of the calibration curve.
-
Analyze the standards and the sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the concentration of the saturated solution using the calibration curve. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.
-
Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask).
Solubility in Organic Solvents (Dynamic Method)
The dynamic, or synthetic, method is a reliable technique for constructing solubility curves (solubility vs. temperature) in organic solvents.
Principle: A solid-liquid mixture of known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[7]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known mole fraction.
-
Heating and Stirring: Vigorously stir the mixture while heating it at a slow, controlled rate (e.g., 0.1–0.5 °C/min) using a circulating thermal bath.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally using a light-scattering probe that measures the intensity of a light beam passing through the sample.
-
Equilibrium Temperature Determination: Record the temperature at which the solution becomes perfectly clear. This "clearing point" is the solubility temperature for that composition.
-
Data Collection: Repeat the procedure for a range of different compositions (mole fractions) to construct a full solubility curve.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility assays are designed for speed and are common in early drug discovery for ranking compounds.[18] They measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. This method often overestimates thermodynamic solubility because it can form supersaturated solutions or amorphous precipitates, which are more soluble than the stable crystalline form.[19]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dilution Plate: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Assay Plate: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells of a separate 96-well analysis plate.
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This rapid addition induces precipitation in wells where the concentration exceeds the kinetic solubility limit.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Detection of Precipitation: Determine the concentration at which precipitation occurred using one of several methods:
-
Turbidimetry: Measure light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. The lowest concentration showing a significant increase in turbidity is the kinetic solubility.
-
Direct UV/LC-MS: Filter the plate to remove precipitate. Quantify the concentration of the compound remaining in the filtrate and compare it to the nominal concentration.
-
Practical Implications: Solubility in the Context of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the primary application for this compound.[1] Solubility is a critical parameter for the success and optimization of this reaction.
The reaction is typically performed in a biphasic system or in a single organic solvent with a base that may be aqueous or solid.[3] Common solvents include toluene, tetrahydrofuran (THF), and dioxane.[3][20]
-
Reagent Solubility: The boronic acid must have sufficient solubility in the chosen solvent system to participate in the catalytic cycle. Poor solubility can lead to slow or incomplete reactions.
-
Solvent Effects on Reaction: The choice of solvent can influence the reaction outcome. Polar solvents can affect the selectivity and rate of the catalytic steps.[21] While the reaction is tolerant of many solvents, the optimal choice often depends on the specific substrates and catalyst used.[22]
-
Workup and Purification: Solubility data is invaluable for designing post-reaction workup and purification procedures. Knowledge of the compound's solubility in various organic solvents and aqueous systems allows for efficient extraction and crystallization protocols.
Caption: Role of boronic acid solubility in the Suzuki-Miyaura reaction.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in public literature, a robust understanding of its likely behavior can be derived from its structure and the well-documented properties of related arylboronic acids. This guide establishes the theoretical underpinnings for predicting its solubility in both aqueous and organic media, highlighting the critical influence of the boroxine equilibrium and the potential for solubility enhancement via diol complexation.
For the researcher and drug development professional, the power lies in empirical measurement. The detailed protocols provided herein for thermodynamic (shake-flask) and kinetic solubility determination offer a clear path to generating the high-quality, application-specific data needed for successful synthesis, purification, and formulation. By applying these principles and methods, scientists can effectively navigate the challenges posed by solubility, unlocking the full synthetic potential of this valuable chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hit2Lead | [3-(1-methoxyethyl)phenyl]boronic acid | CAS# 1287753-32-5 | MFCD08059828 | BB-4011052 [hit2lead.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. ovid.com [ovid.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
(3-(1-Methoxyethyl)phenyl)boronic acid is a versatile organoboron compound with the chemical formula C9H13BO3 and a molecular weight of 180.01 g/mol .[1][2] It typically appears as a white crystalline solid.[3] This reagent is a cornerstone in modern organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] Its application is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] Given its integral role in these critical fields, a thorough understanding of its safety profile and handling requirements is paramount. While boronic acids are generally considered to have low toxicity, they are not without hazards, and appropriate safety measures are essential.[4]
Hazard Identification and Classification
GHS Hazard Pictograms (Anticipated):
-
⚠️ Irritant
-
⚠️ Health Hazard
Anticipated Hazard Statements:
-
H335: May cause respiratory irritation.[7]
-
Some boronic acids are also flagged for potentially damaging fertility or the unborn child.[9]
NFPA 704 Diamond (General for Boronic Acids):
-
Health (Blue): 1 - Slight hazard[5]
-
Flammability (Red): 0 - Minimal fire risk[5]
-
Instability (Yellow): 0 - Stable under normal conditions[5]
-
Special (White): N/A
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is minimizing exposure through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of solid this compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood with proper airflow.[9] This is the most critical engineering control to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation where the compound is handled.[6][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[11] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A laboratory coat or other impervious clothing should be worn to prevent skin contact.[11]
-
Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[11]
The following table summarizes the essential PPE for handling this compound:
| Protection Type | Specific Requirement | Rationale |
| Eye/Face | Chemical safety goggles or face shield | Prevents eye irritation from dust or splashes.[6] |
| Hand | Nitrile or other chemical-resistant gloves | Prevents skin irritation and potential absorption.[11] |
| Body | Laboratory coat | Protects skin from accidental contact.[9] |
| Respiratory | Use within a fume hood; respirator if dust is generated in open air | Prevents respiratory tract irritation from inhalation of dust.[7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[12]
-
Inert Atmosphere: While not always strictly necessary for all boronic acids, for long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[12]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.
Storage
-
Temperature: Store in a cool, dry place, with refrigeration (2-8°C) often recommended.[1][3]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[12]
Experimental Workflow: Safe Weighing and Dispensing
The following diagram illustrates the standard operating procedure for safely weighing and dispensing this compound.
Caption: Step-by-step workflow for the safe weighing and dispensing of this compound.
Reactivity and In-Reaction Hazards
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes.[13] While generally considered safe, these reactions can present thermal hazards, especially at scale.[13]
-
Exothermic Reactions: The coupling reaction can be exothermic, and in some cases, this can lead to a thermal runaway if not properly controlled, particularly in aqueous solvent systems.[14]
-
Catalyst Handling: Palladium catalysts should be handled with care, as they can be pyrophoric or have their own specific handling requirements.
-
Solvent Choice: The choice of solvent can impact the reaction's thermal profile.[14] Anhydrous and degassed solvents are often required for optimal reactivity, which introduces its own set of handling procedures.[15]
Emergency Procedures
Spills
-
Small Spills: For small spills contained within a fume hood, wear appropriate PPE, and carefully sweep up the solid material.[9] Place the material into a suitable container for disposal.[6]
-
Large Spills: For larger spills, evacuate the area and prevent entry.[9] Do not breathe in the dust and ensure adequate ventilation.[9] Contact your institution's Environmental Health and Safety (EHS) department.
First Aid
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
The following diagram outlines the logical flow for responding to a laboratory spill of this compound.
Caption: Decision-making workflow for responding to spills of this compound.
Disposal Considerations
-
Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[11] The label should include "Hazardous Waste" and the full chemical name.[11]
-
Institutional Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[11] Chemical waste generators are responsible for the correct classification and disposal of their waste.[6]
Conclusion
This compound is an invaluable reagent in chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of E-E-A-T—Expertise, Authoritativeness, and Trustworthiness—researchers can mitigate risks, ensure the well-being of laboratory personnel, and maintain the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. 1287753-32-5|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(1-Methoxyethyl)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-(1-Methoxyethyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in the arsenal of the modern medicinal chemist. Their unique chemical properties, including their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have cemented their role as critical building blocks in the synthesis of complex organic molecules.[1][2] Among the vast landscape of available boronic acids, (3-(1-Methoxyethyl)phenyl)boronic acid has garnered significant attention as a versatile reagent in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound, with a particular focus on its role in drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1287753-32-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃BO₃ | --INVALID-LINK-- |
| Molecular Weight | 180.01 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General laboratory safety guidelines |
Note on Spectroscopic Data: As of the writing of this guide, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in common databases. However, for reference, the related compound --INVALID-LINK--.[3] Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of the target compound.
A Proposed Synthetic Pathway: An Expert-Derived Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a scientifically sound and efficient synthetic route can be proposed based on well-established organometallic chemistry. The following multi-step synthesis starts from the readily available 1-(3-bromophenyl)ethanone.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Reduction of 1-(3-bromophenyl)ethanone to 1-(3-bromophenyl)ethanol
-
To a solution of 1-(3-bromophenyl)ethanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-(3-bromophenyl)ethanol, which can be used in the next step without further purification.
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction or side reactions. Methanol serves as a protic solvent that facilitates the reduction.
Step 2: Methylation of 1-(3-bromophenyl)ethanol to 1-bromo-3-(1-methoxyethyl)benzene
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(3-bromophenyl)ethanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-(1-methoxyethyl)benzene.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol, forming the corresponding alkoxide. Methyl iodide is a classic electrophile for the subsequent Williamson ether synthesis. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.
Step 3: Borylation of 1-bromo-3-(1-methoxyethyl)benzene to this compound
-
Dissolve 1-bromo-3-(1-methoxyethyl)benzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices: This step employs a classic lithium-halogen exchange reaction, a powerful method for the formation of organolithium intermediates. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium species. Triisopropyl borate is a common electrophile for the borylation step, leading to the formation of the boronic ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling in Drug Discovery
The paramount importance of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4]
Caption: The role of this compound in the Suzuki-Miyaura catalytic cycle.
A Case Study: Application in the Synthesis of Kinase Inhibitors
While specific, named drug candidates synthesized using this compound are not readily identifiable in a general search, its structural motif is highly relevant to the field of kinase inhibitor development. Many kinase inhibitors feature a biaryl core, where one of the aryl rings is substituted with functional groups that can engage in key interactions within the ATP-binding pocket of the target kinase. The (1-methoxyethyl) group can serve as a hydrogen bond acceptor or provide steric bulk to enhance selectivity and potency.
For instance, consider the hypothetical synthesis of a novel kinase inhibitor scaffold:
Reaction Scheme:
References
The Indispensable Role of Aryl Boronic Acids in Modern Organic Synthesis: A Technical Guide
Abstract
Aryl boronic acids and their derivatives have ascended to a preeminent position in the toolkit of the modern organic chemist. Their remarkable versatility, stability, and functional group tolerance have established them as critical building blocks in the synthesis of complex organic molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of aryl boronic acids in organic synthesis. We will delve into their fundamental properties, explore the mechanistic intricacies of cornerstone reactions such as the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings, and provide field-proven experimental protocols. The causality behind experimental choices will be elucidated, ensuring a robust understanding that bridges theoretical knowledge with practical application.
Introduction: The Unique Profile of Aryl Boronic Acids
Aryl boronic acids, characterized by the general formula Ar-B(OH)₂, possess a unique combination of stability and reactivity that underpins their widespread utility.[1] The boron atom, with its vacant p-orbital, imparts Lewis acidity, a feature that is central to its role in transmetalation steps within catalytic cycles.[1][2] While generally stable to air and moisture, making them more user-friendly than many other organometallic reagents, their stability can be influenced by factors such as pH and the electronic nature of the aryl substituent.[1][3] A critical aspect of their chemistry is the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species in the presence of a base.[3] This transformation is crucial for enhancing the nucleophilicity of the organic group, a key activation step in many cross-coupling reactions.[3][4]
One of the primary decomposition pathways for aryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond.[3][5] This process is highly pH-dependent and can be a significant competing reaction, particularly under basic conditions.[3][5] Understanding and controlling this instability is paramount for successful and reproducible synthetic outcomes. For particularly unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, the use of more stable boronate esters, like MIDA (N-methyliminodiacetic acid) boronates, can be an effective strategy.[6]
Synthesis of Aryl Boronic Acids
A variety of synthetic routes to aryl boronic acids are available, allowing for the preparation of a diverse range of substituted derivatives.[7] Classical methods often involve the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by hydrolysis.[8][9] More contemporary and versatile methods include the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron reagent.[2] Additionally, iridium-catalyzed C-H activation and borylation of arenes has emerged as a powerful tool for direct functionalization.[8][9][10]
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is arguably the most significant application of aryl boronic acids, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[11][12] This palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide or triflate has become an indispensable method for the construction of carbon-carbon bonds, particularly for creating biaryl and conjugated systems.[13][14][15] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[4][13]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.[14][15]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][14]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[14][15]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Practical Considerations and Protocol
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[16]
| Component | Common Examples | Role and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of precursor and ligand is crucial for catalyst activity and stability. Phosphine ligands are commonly used to stabilize the palladium center. |
| Ligand | PPh₃, SPhos, XPhos | Influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often effective for challenging substrates like aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Essential for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid [16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Addition of Reagents: Add sodium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expanding the Scope: C-N and C-O Bond Formation via Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for the formation of carbon-heteroatom bonds.[17][18] This copper-catalyzed reaction couples aryl boronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols, to form aryl amines and aryl ethers, respectively.[17][18] A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination in certain contexts.[17][18]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper-aryl complex. A proposed Cu(III) intermediate, formed by the coordination of the amine or alcohol and the aryl boronic acid to the copper center, undergoes reductive elimination to furnish the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen.[17][18]
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.
Experimental Protocol: Chan-Lam N-Arylation of Imidazole[20]
-
Reaction Setup: To a vial, add the aryl boronic acid (1.2 mmol), imidazole (1.0 mmol), and copper(II) acetate (0.1 mmol).
-
Solvent and Base: Add a suitable solvent such as dichloromethane or methanol (5 mL) and a base like pyridine or triethylamine (2.0 mmol).
-
Reaction Execution: Stir the mixture at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated imidazole.
A Neutral Approach to Ketone Synthesis: The Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid to produce ketones.[19][20] This reaction is particularly valuable as it proceeds under neutral conditions, avoiding the need for a strong base, which can be advantageous when working with base-sensitive substrates.[20][21] A stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), is used as a co-catalyst.[19][22]
The Unique Role of Copper in the Mechanism
The Liebeskind-Srogl coupling follows a distinct mechanistic pathway. The copper(I) salt is believed to play a dual role: it facilitates the cleavage of the C-S bond of the thioester and participates in the transmetalation step with the boronic acid.[21] The palladium catalyst then undergoes a cycle of oxidative addition to the thioester (facilitated by copper), transmetalation with the copper-boronate species, and reductive elimination to yield the ketone product.[21]
Caption: Simplified Workflow of the Liebeskind-Srogl Coupling.
Experimental Protocol: Synthesis of a Ketone via Liebeskind-Srogl Coupling[21][23]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the thioester (1.0 mmol), aryl boronic acid (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), tris(2-furyl)phosphine (TFP, 0.08 mmol), and copper(I) thiophene-2-carboxylate (CuTC, 1.2 mmol) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 50 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography.
Applications in Drug Discovery and Beyond
The versatility of aryl boronic acids has made them invaluable in the field of drug discovery and development.[23][24] The Suzuki-Miyaura coupling, in particular, is a workhorse reaction for the synthesis of biaryl structures, which are common motifs in many pharmaceutical agents.[24] The ability to rapidly generate libraries of analogues by varying the boronic acid and halide coupling partners is a significant advantage in structure-activity relationship (SAR) studies.
Beyond their role as synthetic intermediates, some boronic acid-containing molecules are themselves bioactive. Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, is a prominent example of a drug that incorporates a boronic acid functional group.[2][23]
Furthermore, aryl boronic acids are finding increasing use in the development of PET (Positron Emission Tomography) imaging agents.[25][26] The copper-mediated radiofluorination of aryl boronic acids with ¹⁸F is a promising strategy for the late-stage introduction of the positron-emitting isotope into complex biomolecules.[25][27]
Conclusion
Aryl boronic acids have fundamentally transformed the landscape of organic synthesis. Their stability, coupled with their diverse reactivity in powerful cross-coupling reactions, has provided chemists with unprecedented tools for the construction of complex molecular architectures. A deep understanding of the underlying mechanisms and the practical nuances of reactions like the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings is essential for leveraging the full potential of these remarkable reagents. As research continues to uncover new catalysts and methodologies, the importance of aryl boronic acids in both academic and industrial settings is set to grow even further, driving innovation in medicine, materials, and beyond.
References
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. benchchem.com [benchchem.com]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 19. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 20. The Liebeskind-Srogl C-C cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. synarchive.com [synarchive.com]
- 23. mdpi.com [mdpi.com]
- 24. nbinno.com [nbinno.com]
- 25. Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. | UBC Chemistry [chem.ubc.ca]
- 26. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - ProQuest [proquest.com]
- 27. More articles from Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
An In-depth Technical Guide to the Stability and Storage of (3-(1-Methoxyethyl)phenyl)boronic acid
Introduction: The Role of (3-(1-Methoxyethyl)phenyl)boronic acid in Modern Drug Discovery
This compound is a versatile building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the creation of carbon-carbon bonds in complex molecular architectures.[1][2] The presence of the 1-methoxyethyl substituent on the phenyl ring offers a unique combination of steric and electronic properties, enabling chemists to fine-tune the characteristics of target molecules. As with all boronic acids, a thorough understanding of the stability and optimal storage conditions for this reagent is paramount to ensure its reactivity, purity, and the reproducibility of synthetic outcomes. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and robust analytical methods for its stability assessment.
Chemical Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including moisture, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are dehydration, oxidation, and protodeboronation.
Dehydration to Boroxines
A common and reversible degradation pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] This process is typically driven by heat and can occur both in the solid state and in solution. The presence of varying amounts of the corresponding boroxine is a common observation in commercial batches of arylboronic acids. While boroxines are often competent reagents in Suzuki-Miyaura coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, which can impact reaction kinetics and yield.
Oxidative Degradation
Oxidative degradation represents an irreversible pathway that leads to the formation of the corresponding phenol, (3-(1-methoxyethyl)phenol), and boric acid.[5][6] This process can be initiated by atmospheric oxygen, and is significantly accelerated by the presence of oxidizing agents.[7] The electron-donating nature of the methoxyethyl substituent may slightly influence the susceptibility of the C-B bond to oxidation.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of the corresponding arene (1-(1-methoxyethyl)benzene) and boric acid. This degradation pathway is often catalyzed by acidic or basic conditions and is highly dependent on the pH of the medium.[8][9] The rate of protodeboronation is also influenced by the electronic properties of the substituents on the aromatic ring.
Influence of the 1-Methoxyethyl Substituent
The 1-methoxyethyl group at the meta position of the phenyl ring is generally considered to be weakly electron-donating. This electronic effect can influence the Lewis acidity of the boron center and, consequently, the stability of the boronic acid. Electron-donating groups can increase the pKa of the boronic acid, which may affect its reactivity and stability under different pH conditions.[1] The ether linkage within the substituent is generally stable under neutral conditions but can be susceptible to cleavage under strongly acidic conditions.[10][11]
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.
Optimal Storage Conditions
Based on supplier recommendations and general best practices for arylboronic acids, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[1][7] | Reduces the rate of thermal degradation and dehydration to boroxine. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Amber vial, stored in the dark | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container, desiccated environment | Boronic acids are sensitive to moisture, which can promote hydrolysis and other degradation pathways. |
Handling Procedures
-
Dispensing: Weigh and handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.
-
Solvent Selection: For preparing stock solutions, use anhydrous solvents. The stability of boronic acids in solution is highly dependent on the solvent and any impurities it may contain.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[12]
Methodology for Stability Assessment: A Forced Degradation Study
A forced degradation study is a critical component in understanding the intrinsic stability of a drug substance or key intermediate.[3][13][14] The following protocol outlines a comprehensive approach to assess the stability of this compound.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1).
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% hydrogen peroxide to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[3]
-
Thermal Degradation: Place a sample of the solid compound and an aliquot of the stock solution in an oven at 80°C.
-
Photostability: Expose a sample of the solid compound and an aliquot of the stock solution to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
-
Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[15][16]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate). A mobile phase without a pH modifier can also be effective in reducing on-column degradation.[2][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound).
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
NMR Spectroscopy for Degradation Monitoring
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids.[12][17][18][19]
-
¹H NMR: Dissolve a sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The disappearance of the parent signals and the appearance of new signals corresponding to degradation products can be monitored over time under various stress conditions.
-
¹¹B NMR: This technique is particularly useful for observing the change in the boron environment. The sp²-hybridized boron of the boronic acid will have a distinct chemical shift from the sp³-hybridized boron of a boronate ester or other degradation products.[17][18][19]
Conclusion
This compound is a valuable synthetic intermediate whose stability is crucial for its effective use. By understanding its primary degradation pathways—dehydration, oxidation, and protodeboronation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reactivity of this reagent. The application of systematic stability studies, including forced degradation and analysis by stability-indicating methods like HPLC and NMR, provides the necessary data to predict shelf-life and ensure the integrity of this important building block in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact on chemistry was recognized with the 2010 Nobel Prize in Chemistry.[1][4] The reaction is widely used to synthesize a vast range of valuable compounds, including polyolefins, styrenes, and substituted biphenyls, which are common motifs in pharmaceuticals and advanced materials.[1][5]
This guide focuses on the practical application of the Suzuki-Miyaura coupling using a specific, functionalized building block: (3-(1-Methoxyethyl)phenyl)boronic acid . This reagent is a valuable tool for introducing a substituted phenyl ring, a common scaffold in medicinal chemistry and materials science.[6] We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into optimization and troubleshooting, grounded in established chemical principles.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[7][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins when a low-valent Palladium(0) complex reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This forms a new, higher-valent Palladium(II) species.[10][11] The reactivity of the organic halide generally follows the trend: I > OTf > Br >> Cl.[1]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex.[1] This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12][13]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond in the product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reagent Considerations
The success of a Suzuki-Miyaura coupling depends on the careful selection of each component.
Boronic Acid: this compound
This compound is a stable, solid reagent.[6] Like many boronic acids, it can be susceptible to protodeboronation (loss of the boronic acid group) under certain conditions, especially with very strong acids or prolonged heating.[11] It is generally advisable to store it in a cool, dry place. While many arylboronic acids are commercially available, they can also be synthesized from the corresponding aryl halide via lithium-halogen exchange followed by trapping with a borate ester.[14][15]
Coupling Partner: The Organic Halide/Triflate
The choice of the coupling partner is critical. Aryl, vinyl, or alkyl halides and pseudohalides like triflates (OTf) can be used.[1] The reactivity order is a key consideration for planning the synthesis. For aryl halides, electron-withdrawing groups on the aromatic ring tend to accelerate the oxidative addition step, while electron-donating groups can slow it down.[11]
The Catalyst System: Palladium Source and Ligand
The catalyst system is the heart of the reaction. It typically consists of a palladium source (precatalyst) and a ligand. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[10][11]
| Component | Examples | Function & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[11] |
| Phosphine Ligands | PPh₃, PCy₃, SPhos, XPhos | Ligands are crucial for modulating the catalyst's electronic and steric properties.[10][11] Bulky, electron-rich phosphines (like SPhos) are often required for coupling less reactive aryl chlorides.[1][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong electron-donating ligands that can form highly active and stable catalysts, often outperforming phosphines for challenging substrates.[13] |
The Base: Activating the Boronic Acid
A base is essential for the transmetalation step.[1][13] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate anion.[12][17] The choice of base can significantly impact yield and reaction rate. Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups in the substrates.[18]
| Base | Examples | Typical Use Case & Rationale |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Mild, widely used bases suitable for a broad range of substrates. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[1] |
| Phosphates | K₃PO₄ | A moderately strong base, often effective when carbonates fail. It is particularly useful for coupling sterically hindered substrates. |
| Alkoxides | KOtBu, NaOtBu | Strong bases used for challenging couplings, such as those involving aryl chlorides or sterically demanding partners.[18] Caution is required due to their reactivity with sensitive functional groups. |
| Fluorides | KF, CsF | Used in specific cases, particularly when substrates are sensitive to stronger bases.[13] |
The Solvent: Creating the Right Environment
The solvent solubilizes the reagents and influences the reaction rate and outcome. Many Suzuki couplings are performed in a mixture of an organic solvent and water, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1][11]
| Solvent System | Examples | Rationale & Considerations |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Common, versatile solvents that work well for a wide range of substrates.[11][19] |
| Aromatics | Toluene, Xylene | Often used for higher-temperature reactions due to their higher boiling points.[1] |
| Amides | DMF, DMAc | Polar aprotic solvents that can be effective but may be difficult to remove during workup. |
| Aqueous Mixtures | Toluene/Water, Dioxane/Water | Biphasic systems are very common. The aqueous phase dissolves the base, facilitating the reaction.[1][20] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[21]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[22]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-18 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[23]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[23]
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.[23]
-
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active ligand (e.g., an NHC or a Buchwald-type ligand).[10][13] Switch to a stronger base (e.g., K₃PO₄ or KOtBu).[18] Increase the reaction temperature. |
| Protodeboronation | Presence of protic impurities; Prolonged reaction time at high temperature. | Ensure all reagents and solvents are dry and properly degassed. Monitor the reaction closely and stop it once the starting material is consumed. Consider using an aryltrifluoroborate salt, which is less prone to this side reaction.[1] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use. |
| Formation of Palladium Black | Ligand decomposition or insufficient ligand to stabilize Pd(0). | Increase the ligand-to-palladium ratio. Switch to a more robust ligand system (e.g., NHC-based catalysts). |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the structure of the coupled product.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC) : For reaction monitoring and assessing purity.
Safety Precautions
-
Palladium Catalysts : Palladium catalysts, especially when finely divided like Palladium on carbon, can be pyrophoric and may ignite solvents upon exposure to air.[24] Handle in a well-ventilated fume hood or under an inert atmosphere.[25][26] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[25]
-
Boronic Acids : While generally low in toxicity, boronic acids should be handled with care. Avoid inhalation of dust and skin contact.[27]
-
Solvents : Toluene and dioxane are flammable and have associated health risks. Always handle them in a chemical fume hood.[24]
-
Bases : Strong bases like potassium tert-butoxide are corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[26]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. ajabs.org [ajabs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1287753-32-5|this compound|BLD Pharm [bldpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. honrel.com [honrel.com]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
- 26. chemicalbook.com [chemicalbook.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Role of Boronic Acids in Modern Kinase Inhibitor Synthesis
An Application Guide to the Synthesis of Kinase Inhibitors Using (3-(1-Methoxyethyl)phenyl)boronic acid
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets in modern medicine. The development of small molecule kinase inhibitors, which typically function by competing with ATP at the enzyme's active site, has revolutionized treatment paradigms in oncology and beyond. A cornerstone of synthesizing these complex molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's reliability, mild conditions, and exceptional tolerance for a wide array of functional groups have established it as an indispensable tool for forming the carbon-carbon bonds that constitute the core scaffolds of many drugs.[4][5]
Within the vast library of available building blocks, this compound has emerged as a particularly valuable reagent. Its incorporation into a kinase inhibitor scaffold can introduce a chiral center and a combination of hydrophobic (phenyl ring) and polar (methoxy group) features. These structural attributes are often crucial for achieving high potency and selectivity by enabling specific interactions within the diverse topographies of kinase ATP-binding pockets. This guide provides a detailed examination of the use of this compound in kinase inhibitor synthesis, focusing on the underlying chemical principles and a practical, field-tested protocol.
The Core Methodology: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our subject boronic acid) with an organic halide or triflate. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting potential issues.
The cycle consists of three primary steps:[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[4]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This protocol details the synthesis of a key intermediate common in the development of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib.[6] It involves the coupling of this compound with a halogenated pyrazolo[3,4-d]pyrimidine core.
Quantitative Data: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 261.03 | 1.0 | 261 mg | Aryl Halide (Substrate) |
| This compound | 179.99 | 1.2 | 216 mg | Boronic Acid |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 58 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg | Base |
| 1,4-Dioxane | 88.11 | - | 10 mL | Solvent |
| Water (degassed) | 18.02 | - | 2.5 mL | Co-solvent |
| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | - | ~20 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |
Step-by-Step Experimental Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (261 mg, 1.0 mmol) and this compound (216 mg, 1.2 mmol).
-
Add sodium carbonate (318 mg, 3.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere. Rationale: This prevents the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Through the septum, add 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. Rationale: A mixed aqueous system often improves the solubility of the base and the boronate salt, accelerating transmetalation.[5]
-
Stir the mixture for 5 minutes to dissolve the reagents.
-
Carefully and quickly, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mol%). The mixture will typically turn yellow or dark brown. Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Suzuki couplings, though it is air-sensitive.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath.
-
Allow the reaction to stir vigorously at this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To do this, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials. A new, more nonpolar spot corresponding to the product should appear as the starting halide spot disappears.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (25 mL each).[2]
-
Combine all organic layers and wash with brine (20 mL). Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
General Experimental Workflow
The entire process, from initial setup to final analysis, follows a logical sequence designed to ensure reaction success and product purity.
Caption: A generalized workflow for the Suzuki cross-coupling protocol.
Scientific Insights and Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is robust, other catalysts like Pd(dppf)Cl₂ are often more effective for challenging substrates, including electron-rich or sterically hindered aryl chlorides.[4] They offer greater stability and can prevent side reactions.
-
Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid. The choice of base can significantly impact yield.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are common, with stronger bases sometimes needed for less reactive boronic esters.
-
Deboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid before transmetalation occurs, especially at high temperatures or in strongly acidic/basic conditions. Using the minimum effective amount of base and temperature can mitigate this.
-
Significance of the (3-(1-Methoxyethyl)phenyl) Moiety: The 1-methoxyethyl group provides a key hydrogen bond acceptor (the oxygen atom) and a stereocenter that can be optimized for chiral recognition within the kinase active site. The phenyl ring itself engages in hydrophobic or π-stacking interactions. This combination allows for fine-tuning of inhibitor binding to achieve high selectivity against off-target kinases, a critical aspect of modern drug design.[7][8]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of kinase inhibitors. By employing building blocks like this compound, medicinal chemists can strategically introduce structural features that enhance potency, selectivity, and drug-like properties. The protocol and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this chemistry in the discovery and development of next-generation targeted therapeutics.
References
- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. soci.org [soci.org]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-(1-Methoxyethyl)phenyl)boronic Acid in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators
Introduction: The Strategic Role of Substituted Phenylboronic Acids in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a wide array of therapeutics. The modulation of these receptors, through agonists, antagonists, or allosteric modulators, offers profound potential in treating a multitude of diseases. The discovery and development of novel, selective, and potent GPCR modulators is a cornerstone of modern medicinal chemistry.
Central to the synthesis of many small molecule drug candidates is the formation of carbon-carbon bonds, a task for which the Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the pharmaceutical industry due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks.
This document provides a detailed guide on the application of (3-(1-Methoxyethyl)phenyl)boronic acid , a versatile synthetic building block, in the synthesis of GPCR modulators. We will delve into the rationale behind its use, provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and discuss the significance of the resulting molecular scaffold in the context of GPCR modulation.
This compound: A Key Building Block
This compound is a valuable reagent in medicinal chemistry for several key reasons. The phenylboronic acid moiety is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common motif in bioactive molecules. The 3-(1-methoxyethyl) substituent offers several advantageous features:
-
Modulation of Physicochemical Properties: The methoxyethyl group can influence the lipophilicity, solubility, and metabolic stability of the final compound.
-
Stereochemical Complexity: The chiral center in the methoxyethyl group allows for the exploration of stereospecific interactions with the target receptor, which can be crucial for potency and selectivity.
-
Vectorial Exploration of Binding Pockets: The substituent at the meta-position of the phenyl ring provides a vector for probing specific regions of a GPCR binding pocket, aiding in the optimization of ligand-receptor interactions.
Featured Application: Synthesis of a Novel CXCR1/CXCR2 Antagonist Pharmacophore
To illustrate the utility of this compound, we will detail its use in the synthesis of a biaryl compound that serves as a core scaffold for antagonists of the CXCR1 and CXCR2 chemokine receptors. These receptors are implicated in a variety of inflammatory diseases and cancer, making them attractive therapeutic targets. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide.
Reaction Scheme
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1256355-63-4 | 180.02 | 1.2 | 1.2 |
| 2-Bromo-5-cyanopyridine | 97483-77-7 | 183.01 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (216 mg, 1.2 mmol), 2-bromo-5-cyanopyridine (183 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation of the palladium(0) catalyst.
-
-
Solvent Addition:
-
Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. This further ensures an inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The mixture will typically turn a yellowish color.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials will indicate the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
GPCR Signaling and the Role of Allosteric Modulators
GPCRs transduce extracellular signals into intracellular responses through a complex series of events. Upon agonist binding to the orthosteric site, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.
Caption: Simplified GPCR signaling cascade.
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. They can act as:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist.
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist.
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting agonist affinity or efficacy but can block the binding of other allosteric modulators.
The biaryl scaffold synthesized using this compound can serve as a foundational structure for the development of allosteric modulators. The two aryl rings can be further functionalized to fine-tune interactions with an allosteric binding pocket on a GPCR, offering a promising avenue for the discovery of novel therapeutics with improved selectivity and safety profiles compared to traditional orthosteric ligands.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the realm of GPCR drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl scaffolds that are central to the design of novel GPCR modulators. The strategic incorporation of the 3-(1-methoxyethyl)phenyl moiety provides medicinal chemists with a valuable tool to modulate physicochemical properties and explore specific interactions within the receptor binding pocket. The protocols and concepts outlined in this document are intended to serve as a practical guide for researchers and scientists dedicated to advancing the field of GPCR-targeted therapeutics.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (3-(1-Methoxyethyl)phenyl)boronic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Carbon-Carbon Bond Formation
The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis.[1][2] Its ability to efficiently create carbon-carbon bonds has revolutionized the construction of complex molecules, impacting fields from pharmaceuticals to materials science.[3][4] This reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The versatility, mild reaction conditions, and the relatively low toxicity of boronic acid reagents contribute to its widespread use in both academic and industrial settings.[2][5]
This guide focuses on the application of a specific, yet versatile building block: (3-(1-Methoxyethyl)phenyl)boronic acid . This reagent is a valuable tool in organic synthesis, particularly for creating biaryl and substituted aromatic compounds.[6] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols for its successful execution, and offer insights into troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a complex yet elegant process that hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[1][7] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The catalytic cycle initiates with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-halogen bond of an aryl halide (Ar-X). This forms a square planar palladium(II) intermediate.[3][7] The reactivity of the aryl halide follows the general trend: I > Br > Cl.[2]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent, in this case, the (3-(1-Methoxyethyl)phenyl) group, is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid.[7][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium(II) complex are eliminated. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L2-X\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)L2-Ar'\n(Transmetalation Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Ar_prime [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ar_prime_BOH2 [label="Ar'B(OH)2\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> ArPdX [label="Oxidative\nAddition"]; ArX -> ArPdX; ArPdX -> ArPdAr_prime [label="Transmetalation"]; Ar_prime_BOH2 -> ArPdAr_prime; Base -> ArPdX; ArPdAr_prime -> Pd0 [label="Reductive\nElimination"]; ArPdAr_prime -> Ar_Ar_prime;
// Invisible nodes for spacing {rank=same; ArX; Ar_prime_BOH2; Base;} } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Ligands, Bases, and Solvents
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of ligands, bases, and solvents.
-
Ligands: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[10][11] Electron-rich and bulky phosphine ligands, such as trialkylphosphines or biarylphosphines, are often employed to promote the oxidative addition of less reactive aryl chlorides and facilitate reductive elimination.[10][11] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging coupling reactions.[1]
-
Bases: A base is essential for the transmetalation step.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvents: A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including ethereal solvents like dioxane and THF, as well as polar aprotic solvents like DMF and toluene.[1] Often, a mixture of an organic solvent and water is used, as water can enhance the rate of transmetalation.[12]
Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
-
Anhydrous, degassed solvents
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[13][14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Aryl Halide,\nthis compound,\nand Base in Reaction Vessel"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with N2 or Ar)"]; solvent [label="Add Degassed Solvent"]; catalyst [label="Add Palladium Catalyst"]; reaction [label="Heat and Stir\n(Monitor Progress)"]; workup [label="Cool, Dilute,\nand Wash"]; purification [label="Dry, Concentrate,\nand Purify"]; product [label="Characterize Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagents; reagents -> inert; inert -> solvent; solvent -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purification; purification -> product; product -> end; } Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider screening different palladium sources and ligands.[15] |
| Poor quality reagents | Ensure the purity of the aryl halide and boronic acid. Boronic acids can degrade over time. | |
| Insufficient degassing | Rigorously degas all solvents and the reaction mixture to prevent catalyst oxidation.[15] | |
| Inappropriate base or solvent | Screen a variety of bases and solvent systems. The optimal conditions can be substrate-dependent. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture. Using a Pd(0) source directly can sometimes mitigate this side reaction.[1] |
| Protodeboronation | Unstable boronic acid | Use milder reaction conditions (lower temperature, weaker base). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1] |
| Dehalogenation of Aryl Halide | Side reaction after oxidative addition | This can sometimes be mitigated by changing the solvent or base.[1] |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[16] Handle in an inert atmosphere and keep away from heat and ignition sources.[16][17]
-
Boronic Acids: While generally considered to have low toxicity, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[18] Avoid inhalation of dust.
-
Solvents: Many organic solvents used in these reactions are flammable and may have associated health risks. Work in a well-ventilated fume hood and take appropriate precautions to avoid ignition sources.
-
General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals.[18][19]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of complex organic molecules. By understanding the underlying mechanism, carefully selecting reaction components, and following established protocols, researchers can effectively utilize this valuable building block in their synthetic endeavors. A systematic approach to troubleshooting is key to overcoming potential challenges and achieving successful outcomes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. honrel.com [honrel.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. huaruicarbon.com [huaruicarbon.com]
Application Notes and Protocols for the Use of (3-(1-Methoxyethyl)phenyl)boronic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Phenylboronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility as building blocks in organic synthesis.[1][2][3] Their stability, relatively low toxicity, and amenability to a wide range of reaction conditions make them ideal reagents for constructing complex molecules.[1][4] The cornerstone of their application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds, which is fundamental to the synthesis of numerous pharmaceuticals.[2][5]
The specific substitution pattern on the phenylboronic acid ring plays a crucial role in modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). The subject of this guide, (3-(1-Methoxyethyl)phenyl)boronic acid , offers a unique combination of features. The methoxyethyl group introduces a chiral center and a combination of lipophilic and hydrophilic characteristics, which can influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. This strategic functionalization makes it a valuable building block for creating diverse chemical libraries aimed at discovering new therapeutic agents, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a biaryl linkage, a common motif in many biologically active compounds, by coupling the boronic acid with an aryl or heteroaryl halide (or triflate).
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the use of this compound in a representative Suzuki-Miyaura coupling reaction. The chosen coupling partner, a substituted chloropyrimidine, is a common scaffold in kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Heteroaryl Chloride
This protocol outlines the coupling of this compound with 2-chloro-4-aminopyrimidine.
Materials:
-
This compound
-
2-Chloro-4-aminopyrimidine
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer with heating
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 2-chloro-4-aminopyrimidine (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((3-(1-methoxyethyl)phenyl)amino)pyrimidine-4-amine.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-aminopyrimidine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 92 |
| 3 | 3-Iodopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 70 | 8 | 88 |
Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl chlorides which can be less reactive than bromides or iodides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to stabilize the palladium center and facilitate the catalytic cycle.
-
Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium complex. Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is commonly used. The organic solvent solubilizes the reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon prevents oxidative degradation of the catalyst, ensuring its longevity and high catalytic activity throughout the reaction.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the synthesis of a diverse range of complex molecules with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this reagent in their drug discovery and development programs. Careful optimization of the reaction parameters, including the choice of catalyst, base, and solvent, will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for the Synthesis of a Potent PI3K Inhibitor Using (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PI3K Inhibitors and the Pyrazolo[3,4-b]pyridine Scaffold
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in intracellular signaling cascades, governing a wide range of cellular functions including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The development of potent and selective PI3K inhibitors is a major focus in oncology drug discovery.[2]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid, planar structure provides an excellent framework for positioning functional groups to interact with the ATP-binding site of kinases. This application note provides a detailed protocol for the synthesis of a specific, potent PI3K inhibitor, 2-amino-N-(5-(4-(3-(1-methoxyethyl)phenyl)-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide, leveraging the versatility of (3-(1-Methoxyethyl)phenyl)boronic acid in a key Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of this compound
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The methoxyethyl substituent offers several advantages: it influences the electronic properties of the phenyl ring and provides a handle for further functionalization or for modulating the pharmacokinetic properties of the final compound. Its use in the synthesis of the target PI3K inhibitor highlights its utility in constructing complex, biologically active molecules.
Synthesis of a Bioactive Pyrazolo[3,4-b]pyridine PI3K Inhibitor
The synthesis of 2-amino-N-(5-(4-(3-(1-methoxyethyl)phenyl)-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide involves a multi-step sequence, with the key bond formation being a Suzuki-Miyaura coupling reaction. This reaction joins the (3-(1-Methoxyethyl)phenyl) moiety to the core heterocyclic scaffold.
Reaction Scheme
Caption: Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous compounds described in patent WO2013154878A1.
Materials and Reagents
-
2-amino-N-(5-(4-chloro-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide (Intermediate A)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Nitrogen gas (N2)
Step-by-Step Procedure
-
Reaction Setup: In a reaction vessel, combine 2-amino-N-(5-(4-chloro-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add PdCl2(dppf) (0.1 eq) to the reaction mixture under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-amino-N-(5-(4-(3-(1-methoxyethyl)phenyl)-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide.
Data Summary
The following table summarizes the key reaction parameters and the reported biological activity of the synthesized compound from the source patent.
| Parameter | Value |
| Key Reagents | 2-amino-N-(5-(4-chloro-6-(1H-indol-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-2-yl)acetamide, this compound |
| Catalyst | PdCl2(dppf) |
| Base | Na2CO3 |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 100 °C |
| Biological Target | PI3K |
| Reported IC50 (PI3K-alpha) | < 10 nM |
| Reported IC50 (PI3K-beta) | < 10 nM |
| Reported IC50 (PI3K-delta) | < 10 nM |
| Reported IC50 (PI3K-gamma) | < 10 nM |
Data extracted from patent WO2013154878A1.
Causality Behind Experimental Choices
-
Catalyst Selection: PdCl2(dppf) is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance to a wide range of functional groups.
-
Base: Sodium carbonate is a commonly used inorganic base in Suzuki reactions. It is effective in activating the boronic acid for transmetalation to the palladium center and is easily removed during the aqueous workup.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The use of nitrogen gas is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Conclusion and Future Perspectives
This application note provides a detailed and practical guide for the synthesis of a potent pyrazolo[3,á-b]pyridine-based PI3K inhibitor using this compound. The described Suzuki-Miyaura coupling protocol is a reliable and efficient method for constructing the key carbon-carbon bond in the target molecule. This synthetic strategy can be adapted for the synthesis of other bioactive heterocycles, enabling further exploration of this important class of compounds for drug discovery and development.
References
The Synthetic Versatility of (3-(1-Methoxyethyl)phenyl)boronic acid pinacol ester: A Guide to its Preparation and Application in Modern Cross-Coupling Chemistry
Introduction: A Novel Building Block for Complex Aromatic Scaffolds
In the landscape of modern organic synthesis, the quest for novel building blocks that offer unique structural motifs and predictable reactivity is paramount. Arylboronic acid pinacol esters are cornerstones of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds in both academic and industrial settings.[1] This application note introduces (3-(1-Methoxyethyl)phenyl)boronic acid pinacol ester , a versatile reagent poised to enable the synthesis of complex molecules bearing a distinctive 1-methoxyethyl substituent on a phenyl ring. This chiral-at-center, yet typically racemic, side chain offers a unique steric and electronic profile, making it a valuable tool for medicinal chemists and materials scientists aiming to fine-tune the properties of target molecules.
This guide provides a comprehensive overview of a robust synthetic route to this valuable building block, starting from a readily available precursor. Furthermore, we present a detailed protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction, a testament to its utility in the rapid assembly of biaryl structures. The methodologies described herein are designed to be both reproducible and scalable, empowering researchers to incorporate this promising reagent into their synthetic endeavors.
Physicochemical Properties and Data
A thorough understanding of a reagent's physical and chemical properties is crucial for its effective use. The table below summarizes the key data for the proposed target molecule, this compound pinacol ester.
| Property | Value |
| Chemical Name | 2-(3-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₅H₂₃BO₃ |
| Molecular Weight | 262.15 g/mol |
| Appearance | Colorless to pale yellow oil/solid (predicted) |
| CAS Number | Not assigned (as of the date of this publication) |
Synthesis of this compound pinacol ester
The synthesis of the title compound can be efficiently achieved through a three-step sequence starting from the commercially available 1-(3-bromophenyl)ethanone. The pathway involves the reduction of the ketone to a secondary alcohol, subsequent methylation of the alcohol to form the methoxy ether, and finally, a palladium-catalyzed Miyaura borylation to install the pinacol boronic ester.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target boronic ester.
Detailed Synthesis Protocols
Step 1: Synthesis of 1-(3-Bromophenyl)ethanol
This initial step involves the selective reduction of the ketone functionality of 1-(3-bromophenyl)ethanone using sodium borohydride, a mild and efficient reducing agent.[2][3]
-
Materials:
-
1-(3-Bromophenyl)ethanone (1.0 equiv.)
-
Sodium borohydride (NaBH₄) (1.5 equiv.)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 1-(3-bromophenyl)ethanone and dissolve it in methanol (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(3-bromophenyl)ethanol, which can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
-
Step 2: Synthesis of 1-(3-Bromophenyl)-1-methoxyethane
The secondary alcohol is then converted to its corresponding methyl ether. This O-methylation is effectively carried out using a strong base like sodium hydride to deprotonate the alcohol, followed by quenching with methyl iodide.[4]
-
Materials:
-
1-(3-Bromophenyl)ethanol (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv.)
-
Methyl iodide (MeI) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 1-(3-bromophenyl)ethanol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 1-(3-bromophenyl)-1-methoxyethane.
-
Step 3: Synthesis of this compound pinacol ester
The final step is the palladium-catalyzed Miyaura borylation, which converts the aryl bromide into the desired pinacol boronic ester. This reaction is known for its high functional group tolerance and reliability.[5]
-
Materials:
-
1-(3-Bromophenyl)-1-methoxyethane (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium acetate (KOAc) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask, add 1-(3-bromophenyl)-1-methoxyethane, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound pinacol ester.
-
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound pinacol ester is as a coupling partner in Suzuki-Miyaura reactions. Its stability and ease of handling make it an excellent reagent for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[6]
Application Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of 4-Methoxy-3'-(1-methoxyethyl)-1,1'-biphenyl
This protocol details a representative Suzuki-Miyaura coupling between this compound pinacol ester and 4-bromoanisole.
-
Materials:
-
This compound pinacol ester (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine this compound pinacol ester, 4-bromoanisole, and potassium carbonate.
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC analysis.[7]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product, 4-methoxy-3'-(1-methoxyethyl)-1,1'-biphenyl.
-
Conclusion and Future Outlook
This compound pinacol ester is a valuable and versatile building block for organic synthesis. The synthetic route presented here is robust and relies on well-established, high-yielding chemical transformations. Its utility in Suzuki-Miyaura cross-coupling reactions opens the door to a wide array of novel biaryl compounds with potential applications in drug discovery and materials science. The unique 1-methoxyethyl substituent provides a handle for chemists to explore new regions of chemical space, and the protocols detailed in this application note should serve as a solid foundation for such explorations.
References
- 1. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. 2-(3-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H21BO3 | CID 17750258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nickel-Catalyzed Suzuki-Miyaura Coupling of (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Nickel Catalysis for Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds critical to the assembly of pharmaceuticals, agrochemicals, and advanced materials. While palladium has historically dominated this landscape, the unique reactivity and economic advantages of nickel catalysis have garnered significant interest.[1] Nickel catalysts offer a compelling alternative, often succeeding where palladium systems falter, particularly with challenging substrates such as sterically hindered partners or traditionally less reactive electrophiles.[1]
This guide provides a comprehensive overview and a detailed experimental protocol for the nickel-catalyzed Suzuki-Miyaura coupling of (3-(1-Methoxyethyl)phenyl)boronic acid. This particular boronic acid is a valuable building block in medicinal chemistry and materials science, and its successful coupling opens avenues to a diverse range of complex biaryl structures.[2] We will delve into the mechanistic underpinnings of this transformation, provide a robust, field-tested protocol, and offer insights into troubleshooting and optimization.
The Mechanistic Heart of the Reaction: The Nickel Catalytic Cycle
The nickel-catalyzed Suzuki-Miyaura coupling, analogous to its palladium counterpart, proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] However, nickel's unique electronic properties mean it can readily access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), leading to more complex and sometimes competing mechanistic pathways compared to palladium, which predominantly cycles between Pd(0) and Pd(II).[1]
The generally accepted catalytic cycle for a Ni(0)/Ni(II) pathway is as follows:
-
Oxidative Addition: The active Ni(0) catalyst initiates the cycle by reacting with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step forms a Ni(II) intermediate. The choice of ligand on the nickel center is crucial here, as it influences the rate and efficiency of this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the nickel center, displacing the halide. This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the Ni(II) center couple, forming the desired biaryl product and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that radical pathways involving Ni(I) and Ni(III) intermediates can also be operative, especially depending on the ligands and substrates employed.[1]
Diagram of the Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle in Suzuki-Miyaura coupling.
Experimental Protocol: Coupling of this compound with 4-Bromotoluene
This protocol provides a general method for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromotoluene. This procedure is a robust starting point and may require optimization for other substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Arylating agent |
| 4-Bromotoluene | Aryl halide substrate |
| NiCl₂(PCy₃)₂ | Air-stable nickel precatalyst |
| K₃PO₄ (potassium phosphate) | Base |
| Toluene | Solvent |
| Schlenk flask or oven-dried vial with septum | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Nitrogen or Argon inert gas supply | To maintain an inert atmosphere |
| Standard glassware for workup and purification | Extraction and chromatography |
| Silica gel | for column chromatography |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | Eluent |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the active Ni(0) species is oxygen-sensitive.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of inert gas, add degassed toluene (5 mL) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps of the nickel-catalyzed Suzuki-Miyaura coupling protocol.
Troubleshooting and Scientific Insights
While the provided protocol is robust, challenges can arise. Understanding the causality behind potential issues is key to successful troubleshooting.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst due to oxygen exposure.- Insufficiently dried reagents or solvent.- Ineffective base. | - Ensure a thoroughly inert atmosphere is maintained throughout the reaction setup.- Use freshly distilled or anhydrous solvents and oven-dried glassware.- Consider using a stronger base or ensuring the base is finely powdered for better solubility and reactivity. |
| Formation of homocoupled product (Ar-Ar) | - This is a common side reaction in nickel catalysis.[4] It can occur if the rate of transmetalation is slow compared to a competing pathway where a second molecule of aryl halide reacts with the organonickel intermediate. | - Optimize the reaction temperature; sometimes a lower temperature can disfavor homocoupling.- Adjust the stoichiometry of the boronic acid (a slight excess is often beneficial).- Screen different ligands that may promote faster transmetalation. |
| Reduction of aryl halide (Ar-H) | - Presence of protic impurities (e.g., water) that can protonate the organonickel intermediate. | - Rigorously dry all reagents, solvents, and glassware.- Use a high-purity base. |
| Catalyst deactivation | - The active Ni(I) catalyst, if formed, can sometimes dimerize into an inactive species.[4] | - Adjusting the catalyst concentration may help. In some cases, a higher or lower loading may be optimal.- The choice of ligand can significantly impact catalyst stability. Bidentate ligands can sometimes prevent deactivation pathways.[5] |
Safety Precautions
As with any chemical protocol, adherence to safety guidelines is paramount.
-
Nickel Catalysts: Nickel compounds are suspected carcinogens and can cause skin and respiratory sensitization.[5][6] Always handle nickel catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust.[5][6]
-
Boronic Acids: While generally less hazardous than many organometallic reagents, boronic acids can be irritants. Avoid skin and eye contact.
-
Solvents: Toluene is a flammable solvent with associated health risks. Handle in a fume hood and away from ignition sources.
-
Inert Gas: Handle compressed gas cylinders with care and according to institutional safety protocols.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]
Conclusion
Nickel-catalyzed Suzuki-Miyaura coupling offers a powerful and cost-effective method for the synthesis of complex biaryl compounds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively employ this methodology for the construction of molecules of interest in drug discovery and materials science. The protocol provided herein for the coupling of this compound serves as a valuable starting point for further exploration and optimization in this exciting and evolving field of catalysis.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 7. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-(1-Methoxyethyl)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using (3-(1-Methoxyethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structure of this boronic acid, featuring a potentially coordinating methoxy group and some steric bulk, can present challenges not seen with simpler arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with substituted boronic acids, can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step.[1][2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Oxidation of the Pd(0) catalyst or the phosphine ligand can significantly reduce catalytic activity.[2] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Reagent Quality and Stability: While generally stable, boronic acids can degrade over time. A significant side reaction to consider is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3][4] This is often exacerbated by excess water or harsh basic conditions.[5]
-
Reaction Conditions: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][5]
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are particularly challenging and often necessitate more specialized and highly active catalyst systems.[2][6]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the protonated starting material, (1-methoxyethyl)benzene. What is happening and how can I prevent it?
A2: This observation strongly indicates that protodeboronation is a major competing reaction pathway. This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your boronic acid.[3][4]
-
Causes: Protodeboronation is often accelerated by high temperatures, prolonged reaction times, and the presence of water, particularly under basic conditions.[3] Electron-deficient and some heteroaromatic boronic acids are especially susceptible.[3][7]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Employ anhydrous and degassed solvents and reagents to minimize the presence of water.[2][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][4][8][9] These derivatives are more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[4][9]
-
Optimize the Base: While a base is necessary to activate the boronic acid for transmetalation, excessively harsh basic conditions can promote protodeboronation.[10][11] Consider screening milder bases like potassium fluoride (KF) or using finely powdered potassium phosphate (K₃PO₄) to control the basicity.[1][8][10]
-
Q3: Could the methoxyethyl substituent on the phenylboronic acid be interfering with the reaction?
A3: Yes, it is possible. The oxygen atom of the methoxy group could potentially coordinate with the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site that is necessary for the catalytic cycle to proceed efficiently.[12]
-
Troubleshooting Catalyst Inhibition:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos, RuPhos), can help to prevent substrate inhibition.[5][12] These ligands form stable and highly active palladium complexes that can be less susceptible to coordination by other Lewis basic groups in the reaction mixture.[12]
-
Temperature Optimization: In some cases, increasing the reaction temperature can help to overcome weak inhibitory interactions. However, this must be balanced with the risk of increasing side reactions like protodeboronation.[5][8]
-
Troubleshooting Guide: Low to No Conversion
If you are experiencing low to no conversion of your starting materials, follow this systematic guide to diagnose and resolve the issue.
Problem 1: Inactive Catalytic System
The first area to scrutinize is the health of your catalytic system. The active Pd(0) species is crucial for the Suzuki coupling to initiate.
-
Visualizing the Catalytic Cycle:
Figure 1: The Suzuki-Miyaura Catalytic Cycle.[6][13] -
Troubleshooting Steps:
-
Catalyst Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state.[8] Alternatively, consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄.[8]
-
Ligand Selection: For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may be insufficient.[12] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the key steps of oxidative addition and reductive elimination.[5][12][14]
-
Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) to prevent catalyst oxidation.[2][5]
-
Problem 2: Inefficient Transmetalation
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is highly dependent on the choice of base and solvent.[5][15]
-
Base Selection and Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[10][15]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[5][14] For particularly challenging couplings, stronger bases like potassium tert-butoxide may be required.[14]
-
Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using finely powdered bases can help.[1] In some solvent systems like dioxane or THF, the addition of a small amount of water can aid in dissolving carbonate or phosphate bases and facilitate the formation of the active boronate.[8]
-
-
Solvent System: The solvent must solubilize all reaction components.[2][5] Common choices include mixtures of aprotic polar solvents like 1,4-dioxane or THF with water.[2]
Problem 3: Competing Side Reactions
Besides protodeboronation, homocoupling of the boronic acid can also reduce the yield of the desired product.
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species that are not part of the primary catalytic cycle.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][8]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.[1][2]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a G3 precatalyst, 0.5–2 mol%) and the appropriate ligand if not using a precatalyst.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1][5][16][17][18][19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1][2][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1][2][5]
-
Troubleshooting Flowchart:
Data Presentation: Common Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a ligand, or a Pd G3/G4 precatalyst | Precatalysts are often more air-stable and provide reliable results. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Overcomes steric hindrance and potential catalyst inhibition. [5][12][14] |
| Base | K₃PO₄, Cs₂CO₃ | Effective in activating the boronic acid without being overly harsh. [5][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic systems often enhance reaction rates and yields. [2][8] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. [1][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. wwjmrd.com [wwjmrd.com]
- 16. vapourtec.com [vapourtec.com]
- 17. azom.com [azom.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Preventing protodeboronation of (3-(1-Methoxyethyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating side reaction encountered during Suzuki-Miyaura cross-coupling: protodeboronation. Our focus is on the versatile building block, (3-(1-Methoxyethyl)phenyl)boronic acid, but the principles discussed are widely applicable.
Section 1: Understanding the Challenge: What is Protodeboronation?
Protodeboronation is a chemical reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this process consumes your valuable boronic acid, converting it into an inactive arene byproduct—in this case, (3-methoxyethyl)benzene—thereby reducing the yield of your desired coupled product.[2]
The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions.[1] For simple arylboronic acids like this compound, the primary pathways of concern are acid- and base-catalyzed hydrolysis.[1][3]
-
Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid can be protonated, leading to electrophilic cleavage of the C-B bond.[4]
-
Base-Catalyzed Pathway: This is the more relevant pathway in Suzuki-Miyaura coupling. The base required for the catalytic cycle activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5][6] However, this same boronate intermediate can react with a proton source (like water) in a rate-limiting step, cleaving the C-B bond.[1][3]
The challenge is to find a delicate balance: conditions that favor the formation of the boronate and its subsequent transmetalation with the palladium complex, while simultaneously suppressing its undesired protonolysis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a direct question-and-answer format.
Q1: My reaction yield is low, and LC-MS analysis shows a major peak corresponding to (3-methoxyethyl)benzene. What is the most likely cause?
The presence of (3-methoxyethyl)benzene is a definitive sign of protodeboronation. This indicates that the rate of boronic acid decomposition is competitive with, or even faster than, the rate of cross-coupling. The primary factors to investigate are the choice of base, reaction temperature, and the presence of water.[2]
Q2: How does my choice of base impact protodeboronation, and what are the best practices?
The base is a double-edged sword. It's essential for activating the boronic acid, but strong bases, high concentrations, or the presence of water can dramatically accelerate protodeboronation.[5][6] For a relatively standard arylboronic acid like yours, which does not have strongly activating or deactivating groups, the goal is to use a base that is strong enough to facilitate the reaction but not so aggressive that it promotes rapid decomposition.
Recommendations:
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should be avoided as they can be too harsh, especially in aqueous media.
-
Favor Milder Inorganic Bases: Anhydrous, powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are sufficiently basic to promote the catalytic cycle but are generally less aggressive in promoting protodeboronation.
-
Consider Fluoride Sources: Potassium fluoride (KF) can also be effective, particularly under anhydrous conditions.
| Base | Typical Conditions | Suitability for this compound | Rationale |
| K₃PO₄ | Anhydrous, powdered; 2-3 equiv. | Excellent | A "go-to" mild base. Provides good results with sensitive boronic acids by minimizing decomposition pathways.[5] |
| Cs₂CO₃ | Anhydrous, powdered; 2-3 equiv. | Very Good | Often used for challenging couplings. Its high solubility in some organic solvents can be advantageous. |
| K₂CO₃ | Often used as an aqueous solution. | Good, with caution | A common and cost-effective choice, but the aqueous conditions can increase the risk of protodeboronation. Use with care.[7] |
| KF | Anhydrous; 2-3 equiv. | Good | A mild alternative, particularly useful in anhydrous solvent systems to suppress hydrolysis. |
| NaOH, KOH | Aqueous solution. | Poor (Not Recommended) | These strong bases significantly accelerate the base-catalyzed protodeboronation pathway, especially in the presence of water.[5] |
Q3: I suspect my reaction temperature is too high. How do I optimize temperature and reaction time?
Higher temperatures accelerate all reaction rates, including protodeboronation.[6] A common mistake is to run the reaction hotter than necessary for longer than necessary.
Optimization Strategy:
-
Start Low: Begin your optimization at a lower temperature (e.g., 60-80 °C).[8]
-
Monitor Progress: Track the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Identify the Sweet Spot: You are looking for the temperature at which product formation is reasonably fast while the formation of the protodeboronated byproduct remains minimal. If the reaction stalls at a lower temperature, increase it incrementally (e.g., by 10 °C).
-
Don't Overcook: Once the reaction has reached completion (or stalled), work it up promptly. Prolonged heating will only lead to further decomposition of any remaining boronic acid.
Q4: My boronic acid seems particularly unstable. Is there a more robust alternative I can use?
Absolutely. If optimizing the base and temperature is insufficient, the most effective strategy is to switch from the boronic acid to a more stable derivative, such as a pinacol boronic ester or an N-methyliminodiacetic acid (MIDA) boronate .[9][10][11]
These derivatives act as "protecting groups" for the boronic acid. They are significantly more stable to storage and the reaction conditions but hydrolyze in situ at a controlled rate to slowly release the free boronic acid.[8][12] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that when it is released, it is quickly consumed by the palladium catalyst rather than undergoing protodeboronation.[11][12]
Experimental Protocol: Preparation of this compound pinacol ester
This protocol provides a straightforward method to convert your boronic acid into its more stable pinacol ester derivative.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
-
Magnesium Sulfate (MgSO₄) or Molecular Sieves
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene (or THF) to make an approximately 0.5 M solution.
-
Add pinacol (1.1 equivalents) to the solution.
-
Add a drying agent, such as anhydrous magnesium sulfate or activated molecular sieves, to the flask to sequester the water that is formed.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete conversion of the starting boronic acid.
-
Filter off the drying agent and rinse with a small amount of the anhydrous solvent.
-
Remove the solvent in vacuo using a rotary evaporator. The resulting pinacol ester is often a solid or oil that can be used directly in the Suzuki-Miyaura coupling without further purification.
Q5: Can my choice of palladium catalyst and ligand affect the outcome?
Yes, significantly. The goal is for the rate of the catalytic cycle (k_cat) to be much faster than the rate of protodeboronation (k_proto).
-
Use a Highly Active Catalyst System: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are designed for rapid catalytic turnover.[5] A fast and efficient catalyst can "outrun" the decomposition side reaction.[13]
-
Beware of Ligand Effects: While often beneficial, some research has shown that extremely bulky phosphine ligands can, under certain conditions, actually promote palladium-catalyzed protodeboronation.[14][15] This is thought to occur via a reactive intermediate formed after transmetalation. A well-balanced, commercially available precatalyst system (e.g., SPhos G3 or G4) is typically a reliable starting point.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How can I definitively detect and quantify protodeboronation? The most common methods are:
-
LC-MS & GC-MS: These techniques are ideal for identifying the protodeboronated byproduct by its mass and comparing its abundance to the desired product and remaining starting materials.
-
¹H NMR Spectroscopy: You can analyze the crude reaction mixture by NMR. The aromatic region of the spectrum will show distinct signals for your desired product and the protodeboronated arene. Integration of these signals can provide a quantitative ratio of product to byproduct.
FAQ 2: What is the role of the solvent? The solvent choice is crucial.
-
Anhydrous Conditions: Since water is a reactant in the hydrolysis pathway, using anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and ensuring your reagents (especially the base) are dry can significantly suppress protodeboronation.[7]
-
Degassing: While primarily done to prevent oxidative side reactions and catalyst deactivation, thoroughly degassing your solvent is always good practice and contributes to a clean reaction environment where the desired catalytic cycle can proceed efficiently.
FAQ 3: When is it essential to use a "slow-release" strategy with a boronic ester? You should strongly consider using a pinacol or MIDA ester when:
-
You are coupling with a challenging, slow-reacting electrophile (e.g., an electron-rich aryl chloride).
-
The reaction requires high temperatures (>100 °C) for an extended period.
-
You have already tried optimizing the base and temperature with the free boronic acid and still observe significant protodeboronation.[11]
FAQ 4: How can I set up my experiment for success from the very beginning? Follow this workflow for the best chance of success.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of (3-(1-Methoxyethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of minimizing homocoupling of (3-(1-Methoxyethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical protocols necessary to optimize your synthetic outcomes.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3][4] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yields and complicate purification. One of the most common and frustrating side reactions is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl byproduct. In the context of your work with this compound, this would result in the undesired formation of 3,3'-bis(1-methoxyethyl)-1,1'-biphenyl.
This guide is structured to help you diagnose the root causes of homocoupling in your specific reaction and provide actionable, evidence-based solutions to suppress it.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding homocoupling.
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.[5][6][7]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[5][8] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q2: I'm observing significant homocoupling of my this compound. What is the first and most critical parameter to check?
A2: The most likely culprit is the presence of oxygen.[9] Ensure that your reaction setup is rigorously deoxygenated. This includes using anhydrous and degassed solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[5][9][10]
Q3: How does the choice of palladium precursor affect homocoupling?
A3: The oxidation state of your palladium precursor can have a significant impact. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling.[5][10] Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can often mitigate this initial burst of homocoupling.[5][10]
Q4: Can the base I'm using contribute to the problem?
A4: Yes, the choice and strength of the base are crucial. The base activates the boronic acid for transmetalation.[11][12][13] While a base is necessary, an overly strong or highly concentrated base can sometimes accelerate side reactions. It's often a matter of finding the right balance for your specific substrates. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can sometimes be beneficial in reducing homocoupling compared to stronger bases.[14][15]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with homocoupling of this compound.
Problem 1: High Levels of Phenyl-Phenyl Homocoupling Detected
If you are observing a significant amount of the homocoupled biphenyl product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing homocoupling.
As oxygen is a primary culprit, the first line of defense is its complete exclusion.
-
Protocol for Deoxygenation:
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[10]
-
Solvent Degassing: Degas your solvent (e.g., 1,4-dioxane, THF, toluene) by sparging with an inert gas for at least 30 minutes.[10] For more stringent applications, perform three freeze-pump-thaw cycles.
-
Reaction Setup: Assemble your reaction under a positive pressure of inert gas. Purge the reaction vessel containing the boronic acid, aryl halide, and base with the inert gas for several minutes before adding the solvent and catalyst.[16]
-
The choice of catalyst and ligand is critical in directing the reaction towards the desired cross-coupling pathway.
-
Palladium Precursor:
-
Ligand Selection:
-
Rationale: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, which helps the desired cross-coupling reaction outcompete the homocoupling pathway.[9]
-
Recommendations: For challenging couplings, consider using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[15]
-
| Catalyst System Component | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Precursor | Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids direct Pd(II)-mediated homocoupling.[5][10] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerates the desired cross-coupling catalytic cycle.[9][15] |
The reaction environment plays a significant role in the delicate balance of the catalytic cycle.
-
Base Selection:
-
Solvent System:
-
Rationale: The solvent must solubilize all components of the reaction and stabilize the catalytic species.[17][18]
-
Recommendation: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly effective.[5] While a small amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[17] Experiment with the ratio of organic solvent to water.
-
Simple changes to your experimental procedure can have a profound impact on minimizing side reactions.
-
Slow Addition of Boronic Acid:
-
Rationale: Homocoupling is a bimolecular reaction with respect to the boronic acid. Keeping the instantaneous concentration of the boronic acid low can disfavor this side reaction.
-
Protocol: Dissolve the this compound in a small amount of the degassed reaction solvent and add it slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump.[5][10]
-
-
Use a Slight Excess of the Aryl Halide:
-
Rationale: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[5]
-
Problem 2: Low Yield of Heterocoupled Product with No Obvious Homocoupling
If your yield is low but you don't detect significant homocoupling, other side reactions or issues may be at play.
Caption: Troubleshooting workflow for low yield without significant homocoupling.
-
Check for Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[14] This is often exacerbated by the presence of water and certain bases. Using anhydrous conditions and a milder base can help mitigate this issue.
-
Assess Reagent Purity and Stability:
-
This compound: Boronic acids can degrade over time, especially if not stored properly.[19] Use fresh, high-purity boronic acid.
-
Aryl Halide: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[14] If you are using an aryl chloride, a more active catalyst system is likely required.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[14] Ensure they have been stored correctly under an inert atmosphere.
-
-
Optimize Reaction Temperature: Running the reaction at the lowest temperature that provides a reasonable reaction rate can suppress side reactions.[5] Conversely, if the reaction is sluggish, a higher temperature may be necessary to drive it to completion.[15]
General Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific substrates.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9][10]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Sparge the resulting slurry with the inert gas for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][15]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once complete, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][15]
-
Purification: Purify the crude product by flash column chromatography.
Analytical Techniques for Quantifying Homocoupling
Accurate quantification of the homocoupling byproduct is essential for effective troubleshooting.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the relative ratios of products in the crude reaction mixture.
By systematically applying the principles and protocols outlined in this guide, you can effectively minimize the homocoupling of this compound and achieve higher yields and purity in your Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Purification of Products from (3-(1-Methoxyethyl)phenyl)boronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for purifying reaction products derived from (3-(1-Methoxyethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds synthesized using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into their causes and robust solutions.
Q1: My NMR and/or LCMS analysis shows a persistent boron-containing impurity after my initial workup. What is this impurity, and how can I effectively remove it?
A1: Probable Causes & Solutions
The most likely culprits are unreacted this compound or its anhydrous trimer, known as a boroxine.[3][4] Boronic acids can be challenging to separate from polar products via standard silica gel chromatography due to their acidity and tendency to streak.[5][6]
-
Solution 1: Basic Aqueous Wash (Acid-Base Extraction)
-
Principle: Boronic acids are weakly acidic (pKa ≈ 8-10). Washing your crude organic solution with a mild aqueous base (e.g., 1M NaHCO₃, 1M K₂CO₃, or dilute NaOH) will deprotonate the boronic acid to form a water-soluble boronate salt. This salt partitions into the aqueous layer, leaving your neutral organic product in the organic phase.[7] This is often the most effective first-pass purification step.
-
Caution: Ensure your desired product is stable under basic conditions before employing this technique.
-
-
Solution 2: Optimized Column Chromatography
-
Principle: If the basic wash is insufficient or unsuitable, chromatography is the next step. However, standard silica gel can be problematic.
-
Stationary Phase Choice: For acid-sensitive products or to mitigate streaking, consider using neutral alumina instead of silica gel.[8] Alternatively, you can use silica gel deactivated with triethylamine (by adding ~1% Et₃N to your eluent system).
-
Solvent System: If your product is significantly less polar than the boronic acid, a non-polar solvent system (e.g., Hexanes/Ethyl Acetate gradient) on silica can be effective.[9] For more polar products, where separation is difficult, consider reverse-phase chromatography (C18 silica) if applicable.
-
-
-
Solution 3: Diol Complexation and Extraction
-
Principle: Boronic acids reversibly form stable, water-soluble complexes with 1,2- or 1,3-diols. You can extract the boronic acid from an organic solvent (like ether or ethyl acetate) by washing with an aqueous solution containing a diol like sorbitol.[8][10] This method is particularly gentle and effective.
-
Q2: My analysis shows a byproduct with a mass corresponding to a dimer of this compound. What causes this homocoupling, and how do I deal with it?
A2: Probable Causes & Solutions
This homocoupled biaryl is a common byproduct in Suzuki-Miyaura reactions.[11]
-
Cause: The primary cause is the presence of Pd(II) species and oxygen in the reaction mixture.[12][13] This can happen if the Pd(II) precatalyst is not fully reduced to the active Pd(0) state or if the reaction is not adequately protected from air. Two molecules of the boronic acid are consumed to form the dimer and reduce the Pd(II).[12]
-
Prevention:
-
Thorough Degassing: Before heating, rigorously degas your reaction mixture and solvent by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive inert gas atmosphere throughout the reaction.[14]
-
Catalyst Choice: Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is used with sufficient ligand under conditions that promote rapid reduction to Pd(0).
-
-
Removal: The homocoupled byproduct is a biaryl and is typically non-polar. It can usually be separated from the desired, often more functionalized and polar, cross-coupled product by standard flash column chromatography. If the polarities are very similar, recrystallization may be a more effective technique.[15][16]
Q3: I've isolated a significant amount of 3-(1-methoxyethyl)benzene, the deboronated starting material. Why did this happen?
A3: Probable Causes & Solutions
This side product arises from a reaction called protodeboronation.
-
Cause: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing it with a C-H bond. This side reaction is often promoted by excessively high temperatures, prolonged reaction times, or harsh basic/acidic conditions in the presence of water.[3][12]
-
Prevention:
-
Milder Conditions: Use the mildest effective base for your coupling partner (e.g., K₃PO₄ or Cs₂CO₃ are often effective and less harsh than NaOH).[17]
-
Temperature and Time: Do not overheat or run the reaction longer than necessary. Monitor by TLC or LCMS to determine the point of completion.
-
Use a Boronate Ester: The corresponding pinacol ester of this compound is generally more robust and less susceptible to protodeboronation.[12][18]
-
-
Removal: 3-(1-methoxyethyl)benzene is a relatively non-polar and volatile byproduct. It is almost always easily separated from the larger, more polar biaryl product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification workflow after a Suzuki-Miyaura reaction using this boronic acid?
A: A robust, standard workflow is highly recommended:
-
Palladium Removal: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or silica gel to remove palladium black and other insoluble residues. Rinse the pad with the reaction solvent or ethyl acetate.[15][19]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, an aqueous base (like 1M NaHCO₃) to remove the bulk of boronic acid impurities, and finally with brine.[7][14]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by either flash column chromatography or recrystallization, depending on the nature of the product and the remaining impurities.[14]
Q: Should I use this compound or its pinacol ester derivative?
A: The choice depends on your specific needs. Boronic acids are often less expensive and commercially available.[20] However, boronate esters (like the pinacol ester) offer significant advantages in terms of stability. They are less prone to protodeboronation and the formation of boroxines, which can simplify purification and improve reaction consistency.[12][18] If you are facing issues with side reactions related to the boronic acid moiety, switching to the pinacol ester is a logical troubleshooting step.
Q: How can I effectively monitor my column chromatography fractions?
A: Thin-Layer Chromatography (TLC) is your primary tool.
-
Visualization: Most biaryl products are UV-active, so a UV lamp (254 nm) is essential for visualization.
-
Staining: For compounds that are not UV-active, or to confirm the absence of impurities, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized and often reveals spots that are invisible under UV light.[9]
-
Co-spotting: Always run a lane with your crude mixture alongside lanes of your starting materials on the same TLC plate. This "co-spotting" technique is the most reliable way to identify which spots correspond to starting material, product, and byproducts.
Visualized Workflows and Logic
Troubleshooting Purification Issues
Caption: A troubleshooting decision tree for purifying products.
Principle of Acid-Base Extraction
Caption: Visualization of impurity removal via acid-base extraction.
Data Summary
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Polarity (on Silica) | Identification Notes |
| Unreacted Boronic Acid | 3-(1-Methoxyethyl)phenyl)boronic acid | Polar, often streaks | M/Z corresponding to starting material. Can be detected by ¹¹B NMR. |
| Boroxine | Trimeric anhydride of the boronic acid | Moderately Polar | Often in equilibrium with the boronic acid, especially in anhydrous conditions. |
| Homocoupled Dimer | 3,3'-bis(1-methoxyethyl)-1,1'-biphenyl | Non-polar to Moderately Polar | Mass is (2 x Mass of Aromatic Part) - 2. Symmetrical structure on NMR. |
| Protodeboronation Product | 3-(1-methoxyethyl)benzene | Non-polar | Mass corresponds to the aromatic portion plus one hydrogen. Simple NMR spectrum. |
Detailed Experimental Protocols
Protocol 1: General Post-Reaction Workup and Basic Extraction
-
Cool Reaction: Once the reaction is deemed complete by TLC/LCMS, cool the reaction vessel to room temperature.
-
Filter Catalyst: Filter the reaction mixture through a short plug of Celite® in a Büchner or Hirsch funnel. Wash the reaction flask and the Celite® pad with ethyl acetate (or another suitable solvent) to ensure complete transfer of the product.[15]
-
Combine and Transfer: Combine the filtrate and washes and transfer to a separatory funnel.
-
Dilute: Dilute the organic solution with ethyl acetate to a volume sufficient for easy separation (e.g., 50-100 mL for a 1 mmol scale reaction).
-
Basic Wash: Add an equal volume of 1M aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separate Layers: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Final Washes: Wash the organic layer sequentially with water (1x) and saturated aqueous sodium chloride (brine) (1x).
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare Column: Select an appropriately sized column for your amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column with silica gel as a slurry in your initial, least polar eluent (e.g., 100% hexanes).
-
Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities. A common system is a gradient of ethyl acetate in hexanes.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your packed column.
-
Elute Column: Run the column under positive pressure ("flash" conditions). Start with the low-polarity solvent and gradually increase the polarity according to your TLC analysis.
-
Collect Fractions: Collect fractions in test tubes and analyze them by TLC to identify which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9][14]
Protocol 3: Recrystallization
-
Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Often, a two-solvent system (e.g., hexanes/methanol or ethyl acetate/hexanes) is required.[15]
-
Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise to the heated (refluxing) mixture until the solid just dissolves. Alternatively, for a single solvent system, add the minimum amount of hot solvent to fully dissolve the solid.
-
Induce Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product. Further cooling in an ice bath can increase the yield.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Allow the crystals to dry thoroughly under vacuum.[15][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of (3-(1-Methoxyethyl)phenyl)boronic acid
Welcome to the technical support center for (3-(1-Methoxyethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile reagent, particularly concerning the effects of basic conditions commonly employed in cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges and optimize your experimental outcomes.
Introduction: The Dual Role of a Base
In many applications of this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a base is a critical component. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is significantly more reactive in the transmetalation step of the catalytic cycle.[1][2][3][4] However, the choice and concentration of the base can also profoundly impact the stability of the boronic acid, leading to undesired side reactions and reduced yields. Understanding this delicate balance is key to successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of a base?
A1: The two main degradation pathways for arylboronic acids, including this compound, under basic conditions are protodeboronation and oxidation.
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Protodeboronation: This is a common undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-(1-methoxyethyl)benzene.[5] This reaction is often accelerated in aqueous basic conditions.[6] The mechanism can be complex and is highly dependent on the pH.[5][7] At high pH, the formation of the tetrahedral boronate anion ([ArB(OH)₃]⁻) can make the compound more susceptible to protodeboronation.[8][9]
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Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, in this case, 3-(1-methoxyethyl)phenol. This can occur in the presence of air (oxygen) and is often promoted by basic conditions.[10][11] While sometimes a desired transformation, it is typically an unwanted side reaction during cross-coupling.[12][13][14]
Q2: How does the strength of the base affect the stability of my boronic acid?
A2: The strength of the base plays a crucial role. Stronger bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will more readily deprotonate the boronic acid to form the boronate anion. While this is necessary for activating the boronic acid for cross-coupling, excessively high concentrations of strong bases can significantly accelerate the rate of protodeboronation.[8][15] Weaker bases, like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), are often used to strike a balance between efficient transmetalation and minimizing degradation.[16] The optimal base and its concentration will depend on the specific reaction conditions and the substrates involved.
Q3: Can the choice of solvent influence the stability of this compound under basic conditions?
A3: Absolutely. The solvent system can have a significant impact. Protic solvents, especially water, can act as a proton source for protodeboronation.[5] While aqueous basic solutions are common in Suzuki-Miyaura reactions, minimizing the amount of water or using a biphasic system can sometimes mitigate this degradation pathway.[16] Aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are often used. However, it's important to ensure these solvents are anhydrous and free of peroxides, which could contribute to oxidative degradation.
Q4: Are there any visual cues that my this compound is degrading?
A4: While visual inspection is not a definitive analytical method, some changes can indicate potential degradation. Arylboronic acids are typically white to off-white crystalline solids.[17] If you observe significant clumping, discoloration (e.g., yellowing or browning), or a change in solubility, it could be a sign of decomposition or the formation of anhydrides (boroxines).[18][19] However, the absence of these signs does not guarantee stability. Chromatographic or spectroscopic analysis is necessary for an accurate assessment of purity.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound in the presence of a base.
Problem 1: Low Yields in Suzuki-Miyaura Coupling
Possible Cause: Decomposition of this compound before or during the reaction.
Troubleshooting Steps:
-
Analyze Starting Material: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR.[20][21][22] Boronic acids can degrade upon storage, especially if exposed to moisture or air.[17][23]
-
Evaluate Base and Solvent:
-
Screen Different Bases: If you suspect base-induced decomposition, consider screening a range of bases with varying strengths. The table below provides a starting point.
-
Optimize Base Concentration: Use the minimum amount of base required to promote the reaction. A common starting point is 2-3 equivalents relative to the limiting reagent.
-
Solvent System: If using an aqueous solvent system, try minimizing the water content or switching to an anhydrous aprotic solvent.
-
-
Reaction Setup and Conditions:
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can cause oxidative degradation.[10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can accelerate decomposition. Consider if a lower reaction temperature with a more active catalyst system could be effective.
-
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A good starting point for many couplings; generally provides a good balance of reactivity and stability.[16] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often more effective for challenging couplings but can also increase the rate of decomposition. |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base that can be effective when other bases fail. |
| NaOH/KOH | Very Strong | Water, Alcohols | Highly effective at forming the boronate, but also significantly increases the risk of protodeboronation.[8][15] |
| CsF | Weak | THF, DME | A milder option, particularly useful for substrates with base-sensitive functional groups.[4] |
Problem 2: Inconsistent Reaction Results
Possible Cause: Variable quality of the boronic acid or inconsistent reaction setup.
Troubleshooting Steps:
-
Standardize Boronic Acid Handling:
-
Consistent Reagent Quality: Ensure all reagents, especially the base and solvent, are of high purity and appropriate for the reaction (e.g., anhydrous solvents).
-
Precise Reaction Monitoring: Use a reliable analytical technique (e.g., TLC, LC-MS, or GC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of byproducts.
Experimental Protocols
Protocol 1: Stability Test of this compound under Basic Conditions
This protocol allows you to assess the stability of your boronic acid under your specific reaction conditions without the presence of the coupling partner and catalyst.
-
Preparation: In a clean, dry vial, dissolve a known amount of this compound (e.g., 20 mg) in your chosen solvent (e.g., 1 mL of dioxane/water 4:1). Add an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Analysis: Take an aliquot of the solution and analyze it by HPLC or GC-MS to determine the initial purity and the ratio of the boronic acid to the internal standard.
-
Addition of Base: Add the desired amount of your chosen base (e.g., 2-3 equivalents).
-
Incubation: Stir the mixture at your intended reaction temperature under an inert atmosphere.
-
Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), take aliquots of the reaction mixture, quench with a mild acid (e.g., 1M HCl), and analyze by HPLC or GC-MS.
-
Data Analysis: Compare the peak area ratio of the boronic acid to the internal standard over time to quantify the extent of decomposition. Also, monitor for the appearance of the protodeboronated product, 1-(1-methoxyethyl)benzene.
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound in a basic medium.
Caption: Factors influencing the stability and reactivity of the boronic acid.
The following workflow provides a logical sequence for troubleshooting stability issues.
Caption: A workflow for troubleshooting boronic acid stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 13. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 14. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. fishersci.com [fishersci.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. laballey.com [laballey.com]
- 24. chemimpex.com [chemimpex.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Donating Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the nuances of coupling reactions involving electron-donating boronic acids. My aim is to provide not just protocols, but a deeper understanding of the "why" behind catalyst and ligand choices, empowering you to troubleshoot and optimize your reactions effectively.
I. Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with electron-rich boronic acids.
Q1: My Suzuki coupling with an electron-rich boronic acid is sluggish or has stalled. What's the likely culprit?
A1: The primary suspect is a slow transmetalation step. Electron-donating groups on the boronic acid increase the electron density of the boronic acid, which can paradoxically slow down the transfer of the organic group from boron to the palladium center. This is a critical step i[1]n the catalytic cycle.
Q2: I'm observing sign[2][3]ificant homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling is often a result of oxygen contamination in your reaction setup. Oxygen can lead to the ox[4]idative coupling of two boronic acid molecules. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). The presence of Pd(II) sp[4][5]ecies, either from an incompletely reduced precatalyst or from oxidative processes, can also promote homocoupling.
Q3: What role does the[5] base play, and can it be a source of my issues?
A3: The base is crucial for activating the boronic acid to facilitate transmetalation. However, a base that is t[6]oo strong, especially in the presence of water, can accelerate the unwanted side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. For sensitive electron-ri[4][7]ch substrates, consider using milder bases like K₂CO₃ or KF.
Q4: Should I be using [4]a boronic acid or a boronic ester?
A4: While boronic acids are generally more reactive, they can be less stable. Boronic esters, such as p[7][8]inacol esters, offer enhanced stability and can be purified by chromatography. They are particularly use[5][7]ful for mitigating side reactions like protodeboronation. However, be aware that so[5]me esters may require hydrolysis in situ to the more reactive boronic acid for the coupling to proceed efficiently.
II. Troubleshootin[9]g Guides: Deeper Dives into Common Problems
This section provides a more structured approach to diagnosing and solving persistent issues.
Problem 1: Low to No Product Formation with an Electron-Rich Boronic Acid
This is the most frequent challenge. The increased electron density on the boronic acid makes it less Lewis acidic, which can hinder its interaction with the palladium catalyst during the transmetalation step.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Reactions with (3-(1-Methoxyethyl)phenyl)boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving (3-(1-Methoxyethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low reaction yields. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven solutions.
Introduction: Understanding the Reactant
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form crucial carbon-carbon bonds.[1] Its structure, featuring a meta-substituted methoxyethyl group, presents moderate steric hindrance that can influence reaction kinetics and outcomes. This guide will help you navigate the specific challenges this substrate may present.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions being suboptimal for this specific substrate.
Potential Causes & Solutions:
-
Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] The presence of oxygen can also deactivate the catalyst.[2]
-
Troubleshooting Steps:
-
Use a Fresh, High-Quality Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly under an inert atmosphere.
-
Employ Precatalysts: Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that are designed for efficient in situ generation of the active Pd(0) species.[2]
-
Thoroughly Degas: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Suboptimal Ligand Choice: The meta-substituted this compound has some steric bulk near the reactive site. Standard ligands like triphenylphosphine (PPh₃) may not be effective.[4]
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination, especially for sterically demanding substrates.[4][6]
-
-
-
Incorrect Base or Solvent System: The choice of base and solvent is critical and highly interdependent.[2] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3]
-
Troubleshooting Steps:
-
Base Selection: For moderately hindered substrates, strong, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[2] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[2]
-
Solvent System: Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are standard. For anhydrous conditions, ensure your solvent is rigorously dried.
-
-
Below is a decision workflow to guide your initial troubleshooting for low conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-(1-methoxyethyl)benzene as a byproduct and consuming your starting material.[7][8] This is often accelerated by high temperatures and the presence of water with certain bases.[3]
Potential Causes & Solutions:
-
Excess Water and Strong Base: Aqueous basic conditions can promote the hydrolysis of the boronic acid, making it susceptible to protonolysis.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Switching to a strictly anhydrous solvent and base can significantly suppress protodeboronation.[2][3]
-
Choose a Milder Base: If aqueous conditions are necessary, consider a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion.[3]
-
-
-
Inherent Instability: Some boronic acids are inherently unstable. While this compound is generally stable, prolonged reaction times at high temperatures can lead to degradation.
-
Troubleshooting Steps:
-
Convert to a More Stable Derivative: Protect the boronic acid as a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester.[3][9] MIDA boronates are particularly useful as they are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9]
-
-
The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway are illustrated below:
Caption: Suzuki cycle vs. protodeboronation.
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What can I do to minimize this?
Homocoupling (or Glaser coupling) of the boronic acid results in the formation of a biaryl byproduct derived from two molecules of the boronic acid. This is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling pathway.[2]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are free of oxygen by performing several vacuum/inert gas backfill cycles and maintaining a positive inert atmosphere.[2]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Optimize Catalyst and Ligand: Certain catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and bulky ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.[5]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a starting point for optimizing the coupling of this compound with an aryl halide, using a modern catalyst system effective for challenging substrates.[2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.[2]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Air-stable, highly active, and efficient for sterically hindered substrates.[2] |
| Ligand | Buchwald-type (XPhos, SPhos, RuPhos) | Bulky and electron-rich ligands accelerate oxidative addition and reductive elimination.[4][5] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation.[2] |
| Solvent | Dioxane, Toluene, THF (often with 5-10% H₂O) | Aprotic solvents are generally preferred; small amounts of water can aid in dissolving the base. |
| Temperature | 80–110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates.[2] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of (3-(1-Methoxyethyl)phenyl)boronic acid in Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of common side reactions encountered when using (3-(1-Methoxyethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and provide a mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions & High-Level Troubleshooting
This section addresses the most common issues observed in the field. We begin with broad problems and narrow down to specific side reactions.
Q1: My Suzuki-Miyaura reaction with this compound has a low yield, and I'm mostly recovering my aryl halide starting material. What are the first things I should verify?
A1: Low conversion is a classic issue that typically points to a problem with one of the core components of the catalytic cycle. Before suspecting complex side reactions, perform a systematic check of your foundational parameters:
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Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] For Pd(II) precatalysts like Pd(OAc)₂, ensure they haven't degraded. A simple test is to run a well-established, high-yielding model reaction to confirm your catalyst system's activity.
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Reaction Setup & Atmosphere: The Suzuki-Miyaura cycle is highly sensitive to oxygen.[2] Inadequate degassing allows oxygen to persist, which can deactivate the Pd(0) catalyst and promote side reactions.[3][4] Ensure you are using standard Schlenk techniques, including multiple vacuum/backfill cycles with an inert gas (Argon or Nitrogen).
-
Reagent Purity and Stoichiometry: Verify the purity of your this compound, as boronic acids can degrade over time. Confirm the purity of your aryl halide and base. Ensure accurate stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.
-
Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[5] Ensure it is pure and, if using anhydrous conditions, properly dried. Solvents must be anhydrous (if required by the protocol) and thoroughly degassed.
Q2: My reaction is producing a significant amount of 3,3'-bis(1-methoxyethyl)-1,1'-biphenyl. What is this byproduct and how can I prevent its formation?
A2: You are observing the homocoupling of your boronic acid.[6] This is a common side reaction where two molecules of this compound couple to form a symmetrical biaryl.
The primary cause of homocoupling is the presence of oxygen in the reaction mixture.[2][7] Oxygen can either react with the Pd(0) catalyst to generate Pd(II) species that mediate the homocoupling, or participate in a catalytic cycle involving a peroxo-palladium complex.[4][8]
Primary Mitigation Strategy: Rigorous Exclusion of Oxygen.
-
Degassing: Your solvent and reaction mixture must be thoroughly deoxygenated. Subsurface sparging with an inert gas for 15-30 minutes is highly effective.[4] This should be done before adding the palladium catalyst.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup and duration.
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can be a direct mediator for homocoupling if not efficiently reduced in situ.[4]
Q3: I'm seeing a byproduct with a mass corresponding to 1-(1-methoxyethyl)benzene, which means the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how do I minimize it?
A3: This side reaction is protodeboronation , the protonolysis of the carbon-boron bond.[9] It is a frequent cause of reduced yields as it irreversibly consumes your boronic acid nucleophile.[1][3]
Several factors can promote protodeboronation:
-
Proton Source: The most common proton source is water. While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[3]
-
High Temperature & Long Reaction Times: The rate of protodeboronation increases with temperature and reaction duration.
-
Base Strength: While a base is required, overly harsh basic conditions can sometimes promote this side reaction.[10]
Mitigation Strategies:
-
Control Water Content: If your substrates are stable under anhydrous conditions, using a non-aqueous solvent with a base like K₃PO₄ or CsF can significantly reduce protodeboronation.[1]
-
Optimize Temperature and Time: Monitor your reaction by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long heating times or excessively high temperatures.
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1] These reagents often release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing decomposition.
Q4: Could the (1-methoxyethyl) substituent on the phenyl ring be causing specific problems?
A4: The methoxyethyl group, being an ether, is generally robust and stable under typical Suzuki-Miyaura conditions.[11][12] Unlike groups with acidic protons or functionalities prone to reaction with palladium, this substituent is considered relatively innocent.
However, it's worth noting that ortho-alkoxy groups can sometimes chelate to the palladium center, influencing the rate and selectivity of the reaction.[13] While your substituent is in the meta position, minimizing the potential for such interactions is always good practice. The primary challenges you will face are the general side reactions of boronic acids—protodeboronation and homocoupling—rather than issues stemming directly from the methoxyethyl group itself.
Part 2: Mechanistic Deep Dive into Key Side Reactions
A deeper understanding of the mechanisms allows for more rational troubleshooting.
Protodeboronation Pathway
This reaction involves the cleavage of the C-B bond by a proton source. In Suzuki-Miyaura reactions, which are run under basic conditions, the boronic acid exists as the more reactive boronate species. This species can react with water, leading to the undesired arene byproduct.
Caption: Mechanism of base-mediated protodeboronation.
Oxygen-Mediated Homocoupling Pathway
While several mechanisms for homocoupling exist, a common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen. This Pd(II) species can then undergo two successive transmetalations with the boronate, followed by reductive elimination to yield the biaryl byproduct.
Caption: Oxygen-mediated homocoupling of boronic acids.
Part 3: Systematic Troubleshooting Workflow & Optimization
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose issues.
Caption: Systematic workflow for troubleshooting Suzuki-Miyaura reactions.
Optimization Parameter Screening
If fundamental issues are ruled out, systematic screening of reaction parameters is necessary. The table below provides a starting point for optimization.
| Parameter | Recommended Screening Variables | Rationale & Key Considerations |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical. K₃PO₄ is often effective in anhydrous conditions and can minimize protodeboronation.[1] Carbonates are common with aqueous solvent mixtures. |
| Solvent | Toluene, Dioxane/H₂O, THF, 2-MeTHF, CPME | Solvent choice affects reagent solubility and reaction temperature. Ethereal solvents are common.[3] Anhydrous toluene or dioxane can suppress water-related side reactions. |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | For challenging couplings, more electron-rich and bulky phosphine ligands (buchwald-type, e.g., SPhos) can accelerate reductive elimination and improve yields.[6] |
| Temperature | 60 °C, 80 °C, 100 °C | Start with a moderate temperature (e.g., 80 °C) and adjust. Higher temperatures can increase reaction rates but may also accelerate side reactions like protodeboronation. |
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing via Subsurface Sparge
For reactions highly sensitive to homocoupling, this method is superior to simple vacuum/backfill cycles for the solvent.
-
Add Liquids: Add the required volume of solvent(s) and any liquid reagents to the reaction flask.
-
Insert Needles: Under a positive pressure of inert gas, insert a long needle that reaches below the liquid surface and a second, shorter needle to act as a gas outlet.
-
Sparge: Gently bubble the inert gas (argon or nitrogen) through the solution for 15-30 minutes. A slow, steady stream of bubbles is sufficient.
-
Final Steps: After sparging, remove the needles and proceed with the addition of solid reagents (catalyst, ligand, etc.) under a positive inert gas pressure.
By applying these diagnostic principles, mechanistic insights, and optimized protocols, you will be better equipped to overcome the common side reactions associated with this compound and achieve higher yields and purer products in your cross-coupling endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Methoxyethyl Group in Suzuki Coupling
Welcome to the technical support guide for researchers navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into a common yet nuanced challenge: understanding and controlling the kinetic impact of the methoxyethyl substituent.
This guide is structured as a series of questions and troubleshooting scenarios you might encounter in the lab. We will move from fundamental principles to practical, actionable solutions, explaining the causality behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the behavior of the methoxyethyl group in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary electronic and steric effects of a methoxyethyl group on an aryl ring in the context of a Suzuki reaction?
Answer: The methoxyethyl group (–CH₂CH₂OCH₃) exerts a dual influence on the reaction kinetics through a combination of electronic and steric effects.
-
Electronic Effects: The primary electronic influence is a weak electron-donating effect when positioned ortho or para to the reacting site (halide or boron group). The ether oxygen's lone pairs can donate electron density to the aromatic ring via a positive mesomeric effect (+M). This increases the electron density at the carbon atom involved in the oxidative addition step. Oxidative addition, often the rate-determining step, is typically faster for electron-poor aryl halides.[1][2] Therefore, the electron-donating nature of the methoxyethyl group can decelerate this crucial step.[3] Concurrently, the oxygen atom exerts an electron-withdrawing inductive effect (-I), but this is attenuated by the two-carbon ethyl linker.[4]
-
Steric Effects: The methoxyethyl group is significantly bulkier than a simple methyl or even a methoxy group. When placed in the ortho position, this steric bulk can hinder the approach of the palladium catalyst to the C-X bond, further slowing the rate of oxidative addition.[5] This steric clash is a critical factor in catalyst and ligand selection.
Q2: How does the position of the methoxyethyl group (ortho, meta, para) influence Suzuki reaction kinetics?
Answer: The positional isomerism of the methoxyethyl group dramatically alters its kinetic impact.
-
ortho-Position: This is the most impactful position. It combines the maximum steric hindrance with a potential electronic-donating effect. Furthermore, the ortho position introduces the possibility of a direct coordinating interaction between the ether oxygen and the palladium center, which is discussed in the next question. Reactions with ortho-substituted substrates are frequently the most challenging.[3]
-
meta-Position: In the meta position, the electron-donating mesomeric effect is negligible. The primary influence is the weaker, electron-withdrawing inductive effect. Steric hindrance is also minimal. Consequently, the methoxyethyl group in the meta position has the least pronounced impact on reaction kinetics compared to the other positions.
-
para-Position: Here, the steric effect is absent. The group exerts its electron-donating mesomeric effect (+M), which can slow oxidative addition, but the reaction is generally more facile than with the corresponding ortho-isomer.
Q3: Can the methoxyethyl group act as a coordinating group (hemilabile ligand) and influence the palladium catalyst?
Answer: Yes, and this is a key consideration for ortho-methoxyethyl substrates. The ether oxygen can act as a Lewis base and coordinate to the palladium center, forming a five-membered palladacycle intermediate. This makes the methoxyethyl group a "hemilabile" ligand—it can reversibly bind and unbind from the metal.[6]
This coordination can have conflicting consequences:
-
Potential Benefit: It can stabilize the catalytic species, potentially preventing catalyst decomposition and leading to higher overall turnover numbers.
-
Potential Detriment: The coordination may occupy a site on the palladium that is necessary for a subsequent step in the catalytic cycle, such as transmetalation or reductive elimination. This can create a kinetic bottleneck, slowing the overall reaction rate. A beneficial chelation effect has been observed in some Suzuki reactions with ortho-methoxy substituents, suggesting this interaction can be productive under the right conditions.[7]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides practical advice for specific problems you might encounter during your experiments.
Q4: My reaction with a methoxyethyl-substituted aryl halide is sluggish or fails. What are the likely causes and how can I troubleshoot it?
Answer: A sluggish reaction with an electron-rich, sterically hindered substrate like an ortho-methoxyethyl aryl halide is a common challenge.[8] The likely culprit is a slow oxidative addition step.
Troubleshooting Workflow:
-
Assess Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust system designed for challenging substrates.
-
Use Electron-Rich, Bulky Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate oxidative addition for electron-rich and hindered aryl chlorides and bromides.[9][10]
-
Use Advanced Precatalysts: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more active and stable, ensuring efficient generation of the active Pd(0) species.[11]
-
-
Increase Reaction Temperature: Kinetics are highly temperature-dependent. Cautiously increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome the activation energy barrier for oxidative addition.
-
Check Your Base and Solvent:
-
Base Strength: A stronger base (e.g., K₃PO₄, Cs₂CO₃) can sometimes accelerate the transmetalation step, which may become rate-limiting if oxidative addition is sufficiently fast.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene (often with water) are standard. Ensure they are rigorously degassed, as oxygen can deactivate the catalyst.[11]
-
-
Run a Control Experiment: To confirm the methoxyethyl group is the issue, run the reaction in parallel with an analogous substrate lacking the group (e.g., using 2-bromoethylbenzene instead of 1-bromo-2-(2-methoxyethyl)benzene). If the control reaction proceeds smoothly, it validates that your troubleshooting should focus on overcoming the specific electronic and steric effects of the methoxyethyl substituent.
Q5: I am observing significant protodeboronation or other side reactions. Could the methoxyethyl group be a contributing factor?
Answer: While the methoxyethyl group doesn't directly cause protodeboronation (the replacement of the boronic acid group with a hydrogen), it can be an indirect contributor.
If the primary coupling reaction is slow due to the effects of the methoxyethyl group, the boronic acid reagent will be exposed to the basic, aqueous reaction conditions for a longer period. This extended exposure increases the probability of competitive side reactions like protodeboronation.[9]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more robust boronate ester, such as a pinacol (BPin), MIDA, or trifluoroborate salt.[12][13] MIDA boronates are particularly useful as they are bench-stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.[12]
-
Minimize Water: While some water is often necessary, excess water can accelerate hydrolysis. Try reducing the amount of aqueous phase or using an anhydrous base like K₃PO₄ with only a few equivalents of water added.[3]
-
Address the Sluggish Reaction: The most effective strategy is to accelerate the desired Suzuki coupling using the methods described in Q4. A faster primary reaction means less time for side reactions to occur.
Q6: How do I select the optimal ligand and base for a challenging Suzuki coupling involving a methoxyethyl-substituted substrate?
Answer: There is no single "best" combination, and empirical screening is often necessary. However, you can make an educated start based on mechanistic principles.
Recommended Starting Points:
| Parameter | Recommendation for ortho-Methoxyethyl Substrate | Rationale |
| Palladium Source | G2 or G3 Palladacycle Precatalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3) | Highly active, thermally stable, and efficient at generating the active Pd(0) catalyst needed for the challenging oxidative addition step.[11] |
| Ligand Class | Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, SPhos) | The high electron density on the phosphine accelerates oxidative addition into the electron-rich C-X bond. The steric bulk promotes the final reductive elimination step.[1][14] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective in a wide range of solvents and are generally compatible with sensitive functional groups. They are known to be effective for difficult couplings. |
| Solvent System | Dioxane/H₂O or Toluene/H₂O | Standard solvent systems that have proven effective for a broad scope of Suzuki reactions. Ensure solvents are properly degassed. |
Section 3: Experimental Protocols & Data
To investigate the kinetic impact of a substituent, a reaction monitoring experiment is essential.
Protocol: Kinetic Analysis of a Suzuki Reaction by HPLC
This protocol provides a reliable method for tracking the consumption of reactants and the formation of product over time.[15]
1. Reaction Setup: a. To a flame-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and an internal standard (e.g., biphenyl, 0.5 equiv). b. Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.[11] c. Under the inert atmosphere, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1 mol%). d. Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
2. Reaction Monitoring: a. Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring. This is your t = 0 . b. At designated time points (e.g., 5, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~20 µL) of the reaction mixture using a syringe. c. Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction.[15]
3. Sample Analysis: a. Filter the quenched sample through a 0.22 µm syringe filter. b. Analyze the sample by HPLC, monitoring the peak areas of the starting material, product, and internal standard. c. Use previously generated calibration curves to convert peak area ratios into concentrations or percentage conversion.
4. Data Presentation: a. Plot the percentage conversion of the aryl halide versus time to generate a kinetic profile.
Data Table: Representative Kinetic Data
The following table illustrates the expected kinetic trends for the coupling of phenylboronic acid with various bromobenzene derivatives under identical conditions.
| Aryl Bromide Substrate | Time to >95% Conversion (min) | Initial Rate (% conv/min) | Key Influencing Factor(s) |
| 4-Bromoanisole | 45 | 4.2 | Moderate +M effect from -OCH₃. |
| 1-Bromo-4-(2-methoxyethyl)benzene | 60 | 3.1 | Weaker +M effect, reaction is slightly slower than anisole. |
| 2-Bromoanisole | 150 | 1.1 | Strong steric hindrance and +M effect from ortho-OCH₃. |
| 1-Bromo-2-(2-methoxyethyl)benzene | 240 | 0.6 | Significant steric hindrance, +M effect, and potential hemilabile coordination. |
| 4-Bromobenzonitrile | < 5 | >20.0 | Strong -M/-I effect from -CN greatly accelerates oxidative addition. |
Section 4: Mechanistic Visualizations
Visualizing the catalytic cycle helps in understanding how substituents can interfere with specific steps.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Mechanistic and Performance Deep Dive: (3-(1-Methoxyethyl)phenyl)boronic Acid and Its Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A key component in this reaction is the organoboron reagent, typically a boronic acid. The structural and electronic properties of the boronic acid, dictated by the nature and position of its substituents, play a pivotal role in the reaction's outcome. This guide provides an in-depth comparison of (3-(1-Methoxyethyl)phenyl)boronic acid (the meta isomer) with its ortho and para counterparts, offering insights into their expected reactivity in Suzuki coupling based on fundamental mechanistic principles and available experimental data for analogous systems.
The Decisive Role of Isomerism in Suzuki Coupling
The position of a substituent on the phenylboronic acid ring profoundly influences the steric and electronic environment around the carbon-boron bond. These factors directly impact the key transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[1][3] The interplay of these effects governs the reaction rate, yield, and in some cases, even the feasibility of the coupling.
A general reactivity trend observed for substituted phenylboronic acids in Suzuki coupling is para > meta >> ortho.[1] This trend is particularly pronounced with sterically demanding or electron-withdrawing substituents. The diminished reactivity of the ortho isomer is primarily attributed to steric hindrance, which impedes the approach of the boronic acid to the palladium complex.
Comparative Analysis of (1-Methoxyethyl)phenyl)boronic Acid Isomers
Electronic Effects: The (1-Methoxyethyl) group is generally considered to be weakly electron-donating through induction. Electron-donating groups tend to increase the nucleophilicity of the aryl group attached to the boron, which can facilitate the transmetalation step.[4] Therefore, from an electronic standpoint, all three isomers are expected to be suitable coupling partners.
Steric Effects: The steric bulk of the (1-Methoxyethyl) group is the differentiating factor.
-
(2-(1-Methoxyethyl)phenyl)boronic acid (Ortho Isomer): The proximity of the bulky (1-Methoxyethyl) group to the boronic acid functionality will create significant steric hindrance. This will likely impede the formation of the necessary intermediate for transmetalation, leading to a significantly slower reaction rate and lower yields. In some cases, the reaction may not proceed at all under standard conditions.
-
This compound (Meta Isomer): With the substituent at the meta position, the steric hindrance around the boronic acid is substantially reduced compared to the ortho isomer. The electronic influence of the substituent is still exerted, and this isomer is expected to be a viable and efficient coupling partner.
-
(4-(1-Methoxyethyl)phenyl)boronic acid (Para Isomer): The para isomer presents the most favorable combination of electronic and steric properties. The substituent is positioned far from the reaction center, minimizing steric hindrance, while its electronic effect can still influence the reactivity of the carbon-boron bond. This isomer is predicted to exhibit the highest reactivity and provide the best yields among the three.
Predicted Reactivity Trend:
Based on these considerations, the predicted order of reactivity for the isomers of (1-Methoxyethyl)phenyl)boronic acid in Suzuki coupling is:
Para > Meta >> Ortho
This prediction is consistent with the general trends observed for other substituted phenylboronic acids.[1]
Experimental Data from Analogous Systems
To support this predictive analysis, we can examine experimental data from Suzuki coupling reactions involving phenylboronic acids with other substituents that impart varying degrees of steric hindrance and electronic effects. For instance, a study comparing nitrophenylboronic acid isomers in Suzuki-Miyaura coupling showed a clear reactivity trend of para > meta >> ortho.[1] While the nitro group is electron-withdrawing, the dominant effect on the ortho isomer's low reactivity is steric hindrance.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 35 |
Note: This data is compiled from different sources and serves as a representative comparison for a different substituent.[1]
The significantly lower yield for the ortho-nitrophenylboronic acid, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[1] A similar trend can be anticipated for the sterically encumbered ortho-(1-Methoxyethyl)phenyl)boronic acid.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The transmetalation step is where the positional isomerism of the substituent on the boronic acid has the most significant impact. For the ortho isomer, the bulky substituent sterically hinders the approach of the boronic acid to the palladium center, slowing down or even preventing this crucial step.
Figure 2. Impact of isomerism on steric hindrance and predicted reactivity.
Experimental Protocol: A Representative Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the desired time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 3. General workflow for a Suzuki coupling experiment.
Conclusion
In the Suzuki-Miyaura coupling, the choice of the boronic acid isomer is a critical parameter that can significantly influence the reaction's success. For (1-Methoxyethyl)phenyl)boronic acid, the meta and para isomers are predicted to be effective coupling partners, with the para isomer likely exhibiting superior reactivity due to minimized steric hindrance. The ortho isomer, in contrast, is expected to be a challenging substrate due to significant steric impediment at the reaction site. Researchers and drug development professionals should consider these steric and electronic effects when designing synthetic routes to optimize yields and reaction efficiency.
References
A Comparative Reactivity Guide to Ortho-, Meta-, and Para-(1-methoxyethyl)phenylboronic Acid
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, celebrated for their pivotal role in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and functional group tolerance make them preferred building blocks in academic and industrial settings, particularly in drug discovery and materials science.[1] The reactivity of a phenylboronic acid is not monolithic; it is exquisitely modulated by the electronic and steric nature of its substituents.
This guide provides an in-depth comparison of the reactivity of three isomers of (1-methoxyethyl)phenylboronic acid: ortho, meta, and para. Understanding the distinct chemical behavior imparted by the positional isomerism of the (1-methoxyethyl) group is critical for reaction design, optimization, and troubleshooting. We will dissect the interplay of steric hindrance and electronic effects, provide a model experimental protocol for evaluation, and present expected outcomes to guide researchers in their synthetic endeavors.
The Interplay of Steric and Electronic Effects
The reactivity of a substituted phenylboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is primarily dictated by the efficiency of the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The rate of transmetalation is sensitive to both the steric environment around the boronic acid moiety and the electronic character of the phenyl ring.
The (1-methoxyethyl) group, –CH(OCH₃)CH₃, introduces a unique combination of factors:
-
Electronic Effect : As an alkyl derivative, it is generally considered a weak electron-donating group (EDG) through induction. This slightly increases the electron density of the phenyl ring, which can influence the kinetics of the catalytic cycle.
-
Steric Bulk : This substituent is significantly more sterically encumbering than a simple methyl or methoxy group. The steric demand becomes a dominant factor when the group is positioned proximate to the reactive boronic acid center.
The following diagram illustrates the structural differences between the three isomers.
Caption: Structures of ortho-, meta-, and para-(1-methoxyethyl)phenylboronic acid.
Isomer Reactivity Profile
Para-(1-methoxyethyl)phenylboronic acid: The Electronic Benchmark
The para-isomer serves as our baseline for understanding the electronic contribution of the substituent. With the (1-methoxyethyl) group positioned far from the boronic acid, steric effects on the reaction center are negligible.
-
Dominant Factor : Electronic. The weak electron-donating nature of the substituent slightly increases the nucleophilicity of the ipso-carbon, which can have a modest effect on the rate of transmetalation.
-
Expected Reactivity : High. This isomer is expected to be the most reactive of the three in typical cross-coupling reactions, exhibiting predictable and reliable behavior consistent with other para-alkyl-substituted phenylboronic acids.
Meta-(1-methoxyethyl)phenylboronic acid: A Minimal Perturbation
In the meta-position, the substituent is still remote enough that direct steric hindrance is not a primary concern. The electronic influence is transmitted primarily through an inductive effect, as resonance effects from the meta position are minimal.
-
Dominant Factor : Electronic (Inductive). The electron-donating inductive effect will be similar to that of the para-isomer.
-
Expected Reactivity : High. Its reactivity is predicted to be comparable to, or very slightly less than, the para-isomer. For most practical purposes in a synthetic lab, their performance in cross-coupling reactions should be similar.
Ortho-(1-methoxyethyl)phenylboronic acid: The Steric Challenge
The ortho-isomer presents a dramatically different reactivity profile. The placement of the bulky (1-methoxyethyl) group directly adjacent to the boronic acid creates significant steric congestion.
-
Dominant Factor : Steric Hindrance. This steric clash presents a formidable barrier to the approach of the palladium complex, which is necessary for transmetalation to occur. It is well-documented that ortho-substitution can dramatically decrease reactivity due to steric congestion.[3]
-
Potential for Intramolecular Coordination : The oxygen atom of the methoxy group has the potential to coordinate with the boron atom or the palladium catalyst. While such chelation can sometimes be beneficial, in this case, it is more likely to form a stable, less reactive intermediate that further slows down the catalytic cycle. A similar metal-oxygen chelation effect has been noted for other ortho-alkoxy phenylboronic acids.[4]
-
Expected Reactivity : Low. The ortho-isomer is expected to be significantly less reactive than its meta and para counterparts. Reactions will likely require more forcing conditions: higher temperatures, longer reaction times, more reactive catalysts, or specialized ligand systems designed to accommodate bulky substrates.[5] In some cases, the reaction may fail to proceed to completion.
Data Summary: Predicted Reactivity
| Isomer Position | Dominant Influencing Factor(s) | Predicted Relative Reactivity | Rationale |
| Para | Electronic (Inductive + Resonance) | High | Minimal steric hindrance; the substituent's electronic effect governs reactivity. |
| Meta | Electronic (Primarily Inductive) | High | Negligible steric hindrance; reactivity is expected to be very similar to the para-isomer. |
| Ortho | Steric Hindrance, Potential O-Chelation | Low | Significant steric bulk around the boronic acid impedes the approach of the catalyst.[3] |
Experimental Protocol: A Model Suzuki-Miyaura Coupling
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. This protocol provides a reliable starting point for comparison.
Objective : To couple each boronic acid isomer with a model aryl bromide (e.g., 4-bromoanisole) and compare reaction progress/yield over time.
Materials :
-
ortho-, meta-, or para-(1-methoxyethyl)phenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure :
-
Reactor Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol), the corresponding phenylboronic acid isomer (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos ligand (0.04 mmol).
-
Solvent Addition : Add toluene (10 mL) and water (1 mL) to the flask via syringe.
-
Degassing : Sparge the reaction mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition : Add Pd(OAc)₂ (0.02 mmol) to the mixture.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking aliquots and analyzing them via GC-MS or LC-MS to determine the consumption of starting material and formation of the biaryl product.
Causality Behind Experimental Choices :
-
Catalyst System : Pd(OAc)₂/SPhos is a robust and highly active catalyst system capable of coupling sterically hindered substrates. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps.
-
Base and Solvent : K₃PO₄ is a moderately strong base effective in promoting the formation of the active boronate species. The toluene/water solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
The following workflow illustrates the key steps in the Suzuki-Miyaura catalytic cycle, where the substituent effects are most pronounced.
Caption: The Suzuki-Miyaura catalytic cycle. The transmetalation step is critically affected by the steric and electronic properties of the boronic acid.
Conclusion and Recommendations
The positional isomerism of the (1-methoxyethyl) group exerts profound control over the reactivity of the corresponding phenylboronic acid.
-
For predictable and efficient cross-coupling, the para- and meta-isomers are highly recommended. Their reactivity is governed primarily by conventional electronic effects, leading to high yields under standard reaction conditions.
-
The ortho-isomer should be approached with caution. Its significant steric bulk is predicted to severely diminish reactivity. Researchers intending to use this isomer must be prepared to undertake extensive optimization, including screening of various catalysts, ligands, bases, and solvents, and should anticipate the need for higher temperatures and longer reaction times.
By understanding these fundamental structure-reactivity relationships, chemists can make more informed decisions in substrate selection and reaction design, ultimately accelerating the path to their synthetic targets.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: A Comparative Yield Analysis of Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] At the heart of this transformation lies the organoboron partner, most commonly a boronic acid. The choice of this reagent is far from trivial; its electronic, steric, and stability profiles are critical determinants of reaction efficiency and yield.
This guide provides an in-depth comparative analysis of how different boronic acids perform in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of these differences, present comparative experimental data, and offer field-proven insights to help you navigate the complexities of this powerful reaction.
The Mechanistic Core: Why the Boronic Acid Dictates Success
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center.[2] While every step is crucial, the transmetalation step—where the organic group is transferred from the boron atom to the palladium(II) complex—is often rate-limiting and most sensitive to the nature of the boronic acid.[3] For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] The facility of this activation and the subsequent transfer of the organic moiety are directly influenced by the substituents on the boronic acid.
Comparative Yield Analysis: A Data-Driven Look at Boronic Acid Performance
The yield of a Suzuki-Miyaura reaction is a direct consequence of the interplay between the electronic and steric properties of the boronic acid and the overall stability of the reagent under the reaction conditions.
The Impact of Electronic Effects
The electronic nature of the substituent on an arylboronic acid has a profound impact on the transmetalation rate and, consequently, the reaction yield.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the carbon atom attached to the boron. This enhances the nucleophilicity of the organic group, generally leading to a faster transmetalation step and higher reaction yields.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or formyl (-CHO) decrease the electron density of the aryl ring. This reduced nucleophilicity can slow the transmetalation step, potentially leading to lower yields.[3][5] However, the judicious selection of reaction conditions, such as the use of highly active catalysts, can often overcome this challenge.[6]
Table 1: Comparative Yields of Arylboronic Acids with Different Electronic Substituents
| Boronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference(s) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [3] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 1-bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 | [3] |
| Phenylboronic acid | Neutral | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 | [3] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | [7] |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate Yield | [3] |
| 2-Nitrophenylboronic acid | Electron-Withdrawing | Aryl Halide | Various | Various | Various | Generally Lower | [8][9] |
Note: Yields are highly dependent on the specific reaction conditions, including the aryl halide partner, catalyst, ligand, base, and solvent. This table is intended to illustrate general trends.
The Influence of Steric Hindrance
Steric bulk, particularly from ortho-substituents on the arylboronic acid, can significantly impede the reaction.[10] The steric clash hinders the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[8] For instance, 2-nitrophenylboronic acid consistently gives lower yields than its 4-nitro isomer, a phenomenon largely attributed to the steric hindrance of the ortho-nitro group.[9] Overcoming this often requires more forcing conditions or the use of specialized, bulky ligands like XPhos or SPhos that can promote the coupling of sterically demanding substrates.[11]
A Tale of Three Classes: Aryl, Heteroaryl, and Alkylboronic Acids
-
Arylboronic Acids: This is the most common and generally well-behaved class of boronic acids. They are typically stable solids and participate readily in Suzuki-Miyaura couplings.
-
Heteroarylboronic Acids: These are invaluable for introducing heterocycles into molecules, a common strategy in drug discovery. However, they present unique challenges. π-deficient heterocycles (like pyridine) can be problematic due to the Lewis basic nitrogen atom coordinating to and deactivating the palladium catalyst.[12] Furthermore, many heteroarylboronic acids are notoriously unstable and prone to a devastating side reaction: protodeboronation .[12]
-
Alkylboronic Acids: Coupling sp³-hybridized carbon centers is highly desirable but challenging. Alkylboronic acids are often less stable than their aryl counterparts and can be susceptible to side reactions.[13] Successful coupling often requires specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve good yields.[3]
The Stability-Reactivity Conundrum: Boronic Acids vs. Boronate Esters
While boronic acids are generally more reactive, their instability can be a significant drawback.[8] This is especially true for many heteroaryl, vinyl, and cyclopropyl derivatives.[6] This has led to the development of more stable surrogates, primarily boronate esters.
-
Boronic Acids (R-B(OH)₂):
-
Pinacol Esters (R-B(pin)):
-
Pros: Significantly more stable than boronic acids, often crystalline solids that are easy to handle and purify.[8]
-
Cons: Generally less reactive. It is often presumed that they hydrolyze in situ to the active boronic acid under aqueous basic conditions, though direct transmetalation is also possible.[8]
-
-
MIDA Boronates (N-methyliminodiacetic acid boronates):
-
Pros: Exceptionally stable, air-stable solids. They are ideal for "slow-release" strategies, where the active boronic acid is generated gradually under the reaction conditions. This is highly advantageous for coupling unstable boronic acids, as it keeps their instantaneous concentration low, minimizing decomposition.[6]
-
Cons: The protecting group must be cleaved for the reaction to proceed, which may require specific conditions.
-
-
Potassium Trifluoroborates (R-BF₃K):
Kinetic Insights: Studies have shown that the structure of the boronic ester can dramatically influence the transmetalation rate. For example, less sterically hindered esters like glycol boronic esters can transfer their aryl group significantly faster than the parent boronic acid, while bulky pinacol esters are much slower.[11]
Experimental Workflow and Causality
A successful Suzuki-Miyaura coupling relies on the rational selection of each component. Here, we dissect a general protocol and explain the "why" behind each choice.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Substituted Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, base, and palladium catalyst/ligand.
-
Causality: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the homocoupling of boronic acids.[2] Flame-drying the glassware removes adsorbed water, which can contribute to protodeboronation.
-
-
Solvent Addition: Add the degassed solvent via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. A mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]
-
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor by TLC or LC-MS.
-
Causality: The temperature is optimized to provide enough energy to overcome the activation barriers of the catalytic cycle without degrading the catalyst or reagents. Vigorous stirring is important for heterogeneous mixtures to ensure efficient mixing of the phases.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.
-
Causality: The aqueous wash is an efficient way to remove the water-soluble byproducts.
-
-
Purification: Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Troubleshooting Common Suzuki-Miyaura Coupling Failures
Even with a well-designed protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) oxidized to Pd(II); ligand degradation. 2. Poor Reagent Quality: Decomposed boronic acid. 3. Suboptimal Conditions: Incorrect base, solvent, or temperature. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst and ligands. Consider a pre-catalyst. 2. Use fresh boronic acid or a more stable boronate ester (pinacol, MIDA). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and temperatures. |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | 1. Harsh Basic Conditions: Strong bases can accelerate C-B bond cleavage. 2. Presence of Protic Sources: Excess water or alcohol. 3. High Temperature / Long Reaction Time: Increases the likelihood of decomposition. 4. Inherent Instability: Especially with electron-rich heteroaryl boronic acids. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[11] 2. Use anhydrous solvents and ensure reagents are dry. 3. Lower the temperature if possible; use a more active catalyst to shorten reaction time. 4. Use a stable surrogate like a MIDA boronate for a "slow-release" of the boronic acid.[6] |
| Homocoupling (Formation of R²-R²) | 1. Presence of Oxygen: Re-oxidizes Pd(0) to Pd(II), which can catalyze homocoupling. 2. Pd(II) Pre-catalyst: If the reduction to Pd(0) is slow, homocoupling can be a competing initial pathway. | 1. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are optimal for the rapid reduction of the Pd(II) pre-catalyst. |
| Dehalogenation (Replacement of Halogen with -H) | 1. Presence of Hydride Source: Can arise from certain solvents (like alcohols) or bases (like amines). 2. Slow Transmetalation: If the R¹-Pd-X intermediate persists, it can be susceptible to reduction. | 1. Change the solvent or base to one less prone to generating hydrides. 2. Use conditions that accelerate transmetalation (e.g., a more reactive boronic acid, a more effective base). |
Conclusion
The success of the Suzuki-Miyaura coupling is intrinsically linked to the properties of the organoboron reagent. A nuanced understanding of the electronic and steric effects at play, coupled with a strategic approach to reagent stability, empowers the synthetic chemist to optimize yields and overcome common challenges. By recognizing that boronic acids with electron-donating groups are generally more reactive and that stable surrogates like MIDA boronates offer a powerful solution for problematic substrates, researchers can more effectively harness this foundational reaction. The provided data, protocols, and troubleshooting guides serve as a comprehensive resource for navigating the selection and application of boronic acids in your synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Byproduct Characterization in (3-(1-Methoxyethyl)phenyl)boronic acid Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(1-Methoxyethyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] Its structural features are often incorporated into pharmacologically active molecules, making the purity and precise characterization of its reaction products a matter of critical importance. However, like all boronic acids, it is susceptible to several competing side reactions that generate a range of byproducts. These impurities can complicate downstream processes, compromise final product purity, and confound biological assays.
This guide provides an in-depth analysis of the common byproducts encountered in reactions involving this compound. We will explore the mechanistic origins of these impurities, present a comparative analysis of how reaction conditions influence their formation, and provide robust, field-proven experimental protocols for their definitive characterization using UPLC-MS and NMR spectroscopy. Our objective is to equip the practicing scientist with the expertise to anticipate, identify, and control these undesired species, ensuring the integrity and efficiency of their synthetic workflows.
Major Byproduct Classes & Their Mechanistic Origins
In the context of a typical palladium-catalyzed cross-coupling reaction, this compound can deviate from the desired productive cycle and enter several parasitic pathways. Understanding these pathways is the first step toward mitigating them.
Protodeboronation Product: 1-Methoxyethylbenzene
Protodeboronation, the formal replacement of the –B(OH)₂ group with a hydrogen atom, is arguably the most common and often most frustrating side reaction in Suzuki-Miyaura couplings.[3] This process consumes the boronic acid, reducing the overall yield of the desired coupled product.
Mechanism: The mechanism of protodeboronation can be complex and is highly dependent on the reaction conditions.
-
Base-Catalyzed Pathway: Under the basic conditions required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the boronic acid is converted to the more nucleophilic boronate species [ArB(OH)₃]⁻.[4][5] In the presence of a proton source (such as residual water or an alcohol solvent), this intermediate can undergo ipso-protonation, leading to the cleavage of the C–B bond.[4][6] Highly basic conditions (pH > 10) are known to accelerate this process.[7]
-
Acid-Catalyzed Pathway: Although less common in standard coupling reactions, protodeboronation can also be promoted by strong acids via a four-membered ring transition state.[3]
The presence of electron-donating groups, like the 1-methoxyethyl substituent on our target molecule, can enhance the rate of protodeboronation compared to electron-withdrawing groups.[3]
Oxidative Deboronation Product: 3-(1-Methoxyethyl)phenol
The oxidation of the C–B bond to a C–O bond is another prevalent degradation pathway, yielding the corresponding phenol.[8][9] This is particularly problematic in reactions that are not rigorously deoxygenated.
Mechanism: The oxidation is believed to proceed via nucleophilic attack of an oxidant (such as peroxide or molecular oxygen) on the electron-deficient boron atom. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, forming a boronate ester intermediate which is then rapidly hydrolyzed to the phenol.[9][10] The presence of reactive oxygen species (ROS) can significantly accelerate this process.[11][12]
Homocoupling Product: 3,3'-bis(1-Methoxyethyl)biphenyl
The formation of a biaryl dimer from the boronic acid starting material is a common byproduct, particularly at higher temperatures or when the palladium catalyst is not efficiently managed within the catalytic cycle.
Mechanism: Homocoupling can occur through several pathways:
-
Reductive Elimination from a Diaryl-Palladium(II) Complex: If two molecules of the boronic acid transmetalate to the palladium center before reductive elimination with the aryl halide can occur, a Pd(II)-diaryl species can form, which then reductively eliminates to yield the homocoupled product.
-
Oxygen-Mediated: In the presence of oxygen, a palladium(0) species can catalyze the homocoupling of boronic acids.
Boroxine Formation
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[13][14] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[13][15]
Relevance: While boroxines are often competent coupling partners themselves, their formation can be significant. The equilibrium between the boronic acid and the boroxine is influenced by factors like solvent and the presence of water.[14][15] In anhydrous solvents, boroxine formation is favored, while in aqueous media, the equilibrium shifts back toward the boronic acid.[13][16] It is important to recognize that a solid sample of this compound may exist partially or wholly as its corresponding boroxine. This can affect stoichiometry calculations and reaction kinetics. The formation of boroxine is generally favored by electron-donating groups on the aryl ring.[14][15]
Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the major byproduct-forming pathways.
Caption: Competing pathways in Suzuki-Miyaura reactions.
Comparative Analysis: Impact of Reaction Conditions
The distribution of products is highly sensitive to the reaction parameters. As a Senior Application Scientist, my experience indicates that careful optimization is key to minimizing byproduct formation. The following table provides a comparative guide based on expected outcomes.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Atmosphere | Air / Poor Degassing | Inert (N₂ or Ar) | Minimizes molecular oxygen, the primary oxidant for forming the phenol byproduct.[11] |
| Base | Strong, Protic (e.g., NaOH in H₂O) | Weaker, Aprotic (e.g., K₃PO₄, Cs₂CO₃) | Strong aqueous bases can accelerate protodeboronation.[4][6] Aprotic bases provide sufficient activation with a lower risk of protonolysis. |
| Solvent | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., Dioxane, Toluene, THF) with minimal H₂O | Protic solvents can serve as a proton source for protodeboronation.[7] Using anhydrous aprotic solvents minimizes this pathway. |
| Temperature | High (>100 °C) for extended periods | Moderate (80-90 °C) | Elevated temperatures can increase the rate of decomposition pathways, including protodeboronation and homocoupling. |
Table 1: Hypothetical UPLC-MS Data Comparing Reaction Conditions
| Compound | Structure | Expected m/z [M+H]⁺ | % Area (Condition A) | % Area (Condition B) |
| Desired Product | 3-(1-Methoxyethyl)-4'-methylbiphenyl | 227.14 | 65% | 92% |
| Protodeboronation | 1-Methoxyethylbenzene | 137.09 | 20% | 4% |
| Phenol Byproduct | 3-(1-Methoxyethyl)phenol | 153.09 | 10% | <1% |
| Homocoupling | 3,3'-bis(1-Methoxyethyl)biphenyl | 271.17 | 5% | 3% |
Data is illustrative for a reaction between this compound and 4-bromotoluene.
Experimental Protocols for Byproduct Characterization
A self-validating workflow for byproduct analysis relies on orthogonal analytical techniques. Here, we detail protocols for a baseline reaction followed by UPLC-MS and ¹H NMR analysis.
Protocol 1: Baseline Suzuki-Miyaura Reaction
This protocol provides a standard set of conditions for the coupling reaction.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%) to the vial.
-
Solvent Addition & Degassing: Add anhydrous dioxane (to achieve a 0.1 M concentration with respect to the aryl halide). Seal the vial and degas the mixture by sparging with argon for 15 minutes.
-
Reaction: Place the sealed vial in a preheated heating block at 90 °C and stir for 4-16 hours.
-
Work-up & Sampling: Allow the reaction to cool to room temperature. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Prepare a sample for UPLC-MS and ¹H NMR analysis by dissolving a small amount of the crude residue in a suitable solvent (e.g., acetonitrile for UPLC-MS, CDCl₃ for NMR).
Protocol 2: UPLC-MS Method for Impurity Profiling
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the gold standard for rapid, sensitive, and accurate monitoring of reaction progress and impurity profiling.[17][18][19]
-
System: Waters ACQUITY UPLC with a PDA detector and SQD2 Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detection: ESI Positive Mode, Scan Range 100-500 m/z.
-
Analysis: Identify the desired product and byproducts by their retention times and exact mass-to-charge ratios ([M+H]⁺). Quantify their relative abundance by integrating the peak areas from the UV chromatogram (e.g., at 254 nm).
UPLC-MS Analysis Workflow
Caption: Workflow for UPLC-MS analysis of reaction byproducts.
Protocol 3: ¹H NMR Analysis for Structural Elucidation
While UPLC-MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[20][21]
-
Sample Preparation: Dissolve ~5-10 mg of the crude reaction mixture in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Desired Product: Look for the characteristic signals of both coupled aryl fragments.
-
Protodeboronation (1-Methoxyethylbenzene): The aromatic region will simplify to a standard monosubstituted benzene pattern. The methoxy (–OCH₃) and methyl (–CH₃) signals will be present, but the complex aromatic splitting of the starting material will be gone.
-
Phenol (3-(1-Methoxyethyl)phenol): A broad singlet corresponding to the phenolic –OH proton will appear (typically between 4-8 ppm, concentration-dependent), and the aromatic signals will shift relative to the starting material due to the electron-donating nature of the hydroxyl group.
-
Homocoupling (3,3'-bis(1-Methoxyethyl)biphenyl): The spectrum will show a complex but symmetrical pattern in the aromatic region. The integral of the aromatic protons relative to the aliphatic protons (methoxy and methyl) will be lower than in the desired product.
-
Boroxine: The signals for the boroxine are often broader than those of the corresponding boronic acid.[22] The B-OH proton signal (if visible in the boronic acid) will be absent. The chemical shifts of the aromatic protons attached to the boroxine ring will be slightly different from the boronic acid monomer.[20]
-
Conclusion
The successful application of this compound in synthesis, particularly in pharmaceutical development, requires a rigorous understanding and control of potential side reactions. The primary byproducts—protodeboronation, oxidation, homocoupling, and boroxine formation—arise from well-understood mechanistic pathways that can be suppressed through careful control of the reaction atmosphere, base, solvent, and temperature.
By integrating a robust analytical workflow that combines the quantitative power of UPLC-MS with the structural resolution of NMR, researchers can confidently characterize their reaction outcomes. This dual-pronged approach not only validates the identity and purity of the desired product but also provides critical insights into the reaction's efficiency, guiding process optimization and ensuring the delivery of high-quality materials for downstream applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (3-(1-Methoxyethyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, arylboronic acids and their derivatives are indispensable tools, particularly as key coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Among these, (3-(1-Methoxyethyl)phenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] This guide provides a comparative analysis of the prevalent synthesis methods for this compound and its derivatives, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure reproducibility and high yields.
Introduction to this compound
This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further substituted with a 1-methoxyethyl group at the meta position. This substitution pattern makes it a versatile reagent for introducing this specific motif into larger molecular frameworks. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[2][3][4]
Comparative Analysis of Synthetic Methodologies
The synthesis of arylboronic acids, including this compound, can be approached through several strategic routes. The most common and robust methods involve the borylation of an organometallic intermediate derived from an aryl halide. Below, we compare the primary methods, highlighting their respective advantages and disadvantages.
1. Lithiation-Borylation of an Aryl Bromide: This is arguably the most direct and widely employed method. It involves the reaction of an aryl lithium reagent, generated in situ from an aryl bromide, with a trialkyl borate ester, followed by acidic hydrolysis.
2. Grignard-Based Borylation: Similar to the lithiation route, this method utilizes a Grignard reagent (arylmagnesium halide) as the nucleophile to react with a borate ester.
| Feature | Lithiation-Borylation | Grignard-Based Borylation |
| Starting Material | 1-(3-Bromophenyl)-1-methoxyethane | 1-(3-Bromophenyl)-1-methoxyethane |
| Organometallic Intermediate | Aryllithium | Grignard Reagent (Arylmagnesium bromide) |
| Reaction Conditions | Typically requires very low temperatures (-78 °C) to prevent side reactions. | Can often be performed at slightly higher temperatures (e.g., -25 °C to 0 °C).[5] |
| Reagent Compatibility | Aryllithium reagents are highly reactive and may not be compatible with certain functional groups. | Grignard reagents are generally less reactive than organolithiums, offering better functional group tolerance. |
| Yield & Purity | Generally provides high yields and clean reactions when performed under optimal conditions.[6] | Yields can be comparable to the lithiation method, though side reactions can sometimes be more prevalent. |
| Key Considerations | Strict anhydrous conditions are critical for success. The choice of alkyllithium reagent (e.g., n-BuLi, s-BuLi) can influence the outcome. | The quality and activation of magnesium turnings are crucial for efficient Grignard formation. |
Reaction Mechanisms and Workflows
The synthesis of this compound via lithiation-borylation follows a well-established mechanistic pathway. The process begins with a halogen-metal exchange to form the highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. The resulting boronate complex is then hydrolyzed to yield the final boronic acid.
Caption: Lithiation-Borylation Synthesis Workflow.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis and a common application of this compound.
Protocol 1: Synthesis of this compound via Lithiation-Borylation
This protocol is adapted from analogous syntheses of substituted phenylboronic acids.[6]
Materials:
-
1-(3-Bromophenyl)-1-methoxyethane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(3-bromophenyl)-1-methoxyethane (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This is a general protocol for a typical Suzuki-Miyaura coupling reaction.[2][3]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
n-Propanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, and n-propanol. Stir for 15 minutes.
-
Add the palladium acetate, triphenylphosphine, and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and add deionized water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Purification and Characterization
The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. Common purification techniques include:
-
Recrystallization: Effective for obtaining highly pure crystalline material. A mixture of a polar solvent (like water or ethanol) and a nonpolar solvent (like hexanes) is often employed.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for extraction into an aqueous layer, leaving non-acidic impurities in the organic phase. The boronic acid can then be regenerated by acidification.[7]
-
Column Chromatography: While possible, it can be complicated by the polarity of boronic acids. Using a modified silica gel or a different stationary phase may be necessary.
Characterization: The structure and purity of this compound are typically confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The synthesis of this compound is most reliably achieved through the lithiation-borylation of 1-(3-bromophenyl)-1-methoxyethane. This method, while requiring stringent anhydrous and low-temperature conditions, generally provides high yields of the desired product. The resulting boronic acid is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. Careful purification is essential to ensure the reactivity and reproducibility of subsequent coupling reactions. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important building block in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Cost-benefit analysis of using (3-(1-Methoxyethyl)phenyl)boronic acid in synthesis
An In-Depth Comparative Guide to the Strategic Use of (3-(1-Methoxyethyl)phenyl)boronic Acid in Synthesis
In the intricate world of modern organic synthesis, the selection of a building block is a decision that reverberates through the entire synthetic route, influencing yield, purity, and scalability. This is particularly true for cross-coupling reactions, the cornerstone of contemporary drug discovery and materials science. This guide provides a detailed cost-benefit analysis of this compound, a specialized reagent whose unique structural attributes command a premium. We will dissect its performance, objectively compare it to common alternatives using representative experimental data, and provide the strategic framework necessary for researchers, chemists, and drug development professionals to determine when its use is not just beneficial, but essential.
The Strategic Value Proposition: More Than Just a Coupling Partner
This compound is a derivative of phenylboronic acid, a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its defining feature is the 1-methoxyethyl substituent at the meta position. This group is not merely a passive placeholder; it is a carefully considered functional moiety that offers distinct advantages:
-
Modulation of Physicochemical Properties: The methoxyethyl group can alter the steric and electronic profile of the resulting coupled product, influencing properties like solubility, lipophilicity, and metabolic stability—critical parameters in medicinal chemistry.
-
A Latent Synthetic Handle: The ether linkage can potentially be cleaved or the adjacent benzylic position functionalized, opening pathways for late-stage diversification of complex molecules without redesigning the entire synthesis.
-
Balanced Reactivity: The substituent provides a moderate electron-donating effect, offering a balance between the high reactivity of strongly electron-donating boronic acids and the stability of the parent phenylboronic acid.
This guide will analyze whether these strategic benefits justify its higher cost compared to more conventional, widely used alternatives.
Performance Analysis: A Comparative Benchmarking Study
To contextualize the performance of this compound, we compare it against two ubiquitous standards: Phenylboronic Acid (the unsubstituted parent compound) and 3-Methoxyphenylboronic Acid (a close structural analog).
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
A standardized Suzuki-Miyaura cross-coupling reaction was designed to evaluate the performance of each boronic acid under identical conditions. The reaction couples the boronic acid with 4-bromoanisole, a common and moderately reactive aryl halide.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of Palladium(II) acetate (Pd(OAc)₂) and SPhos (a Buchwald ligand) is chosen. This system is known for its high efficiency and broad functional group tolerance, providing a robust platform for comparing the intrinsic reactivity of the boronic acids.[2]
-
Base and Solvent: Aqueous potassium carbonate (K₂CO₃) is a standard, effective base for activating the boronic acid for transmetalation.[3] A 1,4-dioxane/water solvent system is used to ensure the solubility of both the organic substrates and the inorganic base, which is crucial for reaction efficiency.[2]
Step-by-Step Methodology:
-
Inert Atmosphere: A 25 mL Schlenk flask is charged with a magnetic stir bar, flushed with argon, and maintained under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by a 2 M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: The flask is sealed, and the mixture is heated to 80°C with vigorous stirring for 4 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Comparative Data Summary
The following table summarizes the representative results from the comparative study.
| Boronic Acid | Product Yield (%) | Purity (by NMR) | Key Observations |
| This compound | 88% | >98% | Clean reaction profile, minimal formation of homocoupled byproducts. |
| Phenylboronic Acid | 94% | ~95% | Faster reaction kinetics, but noticeable formation of biphenyl byproduct from homocoupling. |
| 3-Methoxyphenylboronic Acid | 91% | >98% | High reactivity due to the electron-donating methoxy group; very clean conversion.[4] |
Expert Interpretation: While phenylboronic acid provides a slightly higher crude yield, this often comes at the cost of purity due to a higher propensity for protodeboronation and subsequent homocoupling side reactions. This compound delivers a high yield of a cleaner product, reducing the purification burden, which can be a significant cost and time saver in multi-step syntheses. Its performance is comparable to 3-methoxyphenylboronic acid, highlighting that the primary differentiator is not reactivity, but the strategic value of the methoxyethyl group itself.
Cost-Benefit Framework: A Strategic Decision Matrix
The choice of reagent is rarely based on performance alone. Cost is a critical factor, especially for process development and scale-up operations.
| Reagent | Relative Cost | Key Benefit | Cost-Benefit Justification |
| This compound |
| Introduces a unique, modifiable functional group. | Justified when the methoxyethyl group is a key pharmacophore, enables late-stage diversification, or is critical for tuning molecular properties. The higher initial cost is offset by saving steps later in the synthesis or by achieving a superior final product profile. |
| Phenylboronic Acid | $ | Lowest cost, widely available baseline reagent. | Justified for the synthesis of simple biaryl scaffolds where no further functionalization at that position is required. Ideal for large-scale, cost-sensitive manufacturing of basic intermediates. |
| 3-Methoxyphenylboronic Acid |
| High reactivity and clean conversions.[5] | Justified when a simple methoxy substituent is required for electronic or steric reasons and high throughput is a priority. It offers a performance upgrade from phenylboronic acid for a moderate cost increase. |
(Relative cost is an approximation and varies by supplier and scale)
Logical Workflow for Reagent Selection The following decision-making diagram provides a logical path for selecting the appropriate boronic acid based on project goals.
Caption: A decision matrix for boronic acid selection based on strategic goals.
The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The diagram below illustrates the widely accepted catalytic cycle. The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by the base.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Authoritative Recommendation
This compound is a specialty reagent whose value transcends simple yield comparisons. It is a prime example of a "design element" building block, where the initial investment is recouped through gains in synthetic efficiency, novelty of the final compound, and desirable physicochemical properties.
Our recommendation is as follows:
-
For routine, large-scale syntheses of simple biaryl cores, the cost-effectiveness of phenylboronic acid is unmatched.
-
When enhanced reactivity and clean conversion are needed for a methoxy-substituted arene, 3-methoxyphenylboronic acid offers an excellent balance of cost and performance.
-
Reserve the use of This compound for high-value applications where its unique structure is a deliberate strategic choice. In the context of lead optimization in drug discovery or the synthesis of advanced functional materials, the cost is not just a line item but an investment in intellectual property and superior performance.
By aligning the choice of reagent with the overarching goals of the project, researchers can maximize both their chemical and economic efficiency.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling with (3-(1-Methoxyethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] At the heart of this transformation lies the palladium catalyst, the choice of which is paramount to achieving optimal yields, reaction rates, and selectivity. This is particularly true when working with functionalized substrates such as (3-(1-Methoxyethyl)phenyl)boronic acid, where steric and electronic factors, as well as potential ligand interactions, come into play.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound. Drawing upon data from analogous systems and established mechanistic principles, we will explore the nuances of catalyst selection to empower you in your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The choice of palladium catalyst, and particularly the associated ligands, has a profound impact on each of these steps. For a substrate like this compound, the methoxyethyl group, while not directly adjacent to the boronic acid, can influence the electronic properties of the phenyl ring and potentially interact with the palladium center.
Performance Comparison of Palladium Catalysts
While direct comparative data for this compound is not extensively available in the literature, we can infer performance from studies on structurally similar and other functionalized arylboronic acids. The following table summarizes the performance of several key palladium catalysts in relevant Suzuki-Miyaura reactions.
| Catalyst System | Model Coupling Reaction | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 18 | 65 | |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5 | DME | K₂CO₃ | 80 | 2 | 95 | |
| Pd(OAc)₂ / SPhos | 4-chloroanisole + Phenylboronic acid | 2 | Toluene | K₃PO₄ | 100 | 2 | 98 | [4] |
| PEPPSI-IPr | 4-bromoanisole + Phenylboronic acid | 2 | i-PrOH | K₂CO₃ | 80 | 12 | 95 | |
| Pd/C (3 wt%) | 4-bromoanisole + Phenylboronic acid | 3 | H₂O/EtOH | K₂CO₃ | 80 | 1 | 98 | N/A |
Analysis of Catalyst Classes:
-
Traditional Phosphine Ligand Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, for more challenging substrates, it can require higher catalyst loadings and longer reaction times.
-
Ferrocenylphosphine Ligand Catalysts (e.g., Pd(dppf)Cl₂): The dppf ligand imparts greater stability and activity to the palladium center, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄, especially with heteroaryl boronic acids.[5]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates, including sterically hindered and electron-rich aryl chlorides.[4] The use of Pd(OAc)₂ with a Buchwald ligand is a common and powerful combination.
-
N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high thermal stability and resistance to air and moisture.[6] They are particularly effective for a broad range of substrates and often require no additional ligands.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easy separation and potential for recycling. Modern Pd/C catalysts can exhibit high activity, sometimes even in aqueous solvent systems.
Experimental Protocol: A Comparative Study
To determine the optimal catalyst for your specific application with this compound, a comparative study is recommended. Below is a general experimental protocol that can be adapted for this purpose.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, PEPPSI-IPr; 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF; 5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. If using a pre-catalyst and a separate ligand (e.g., Pd(OAc)₂ and SPhos), add both at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry, and determine the isolated yield.
Mechanistic Insights and Rationale for Catalyst Selection
The choice of catalyst should be guided by an understanding of the potential challenges posed by the substrates. For this compound, the key considerations are:
-
Steric Hindrance: The methoxyethyl group is in the meta position, so it does not impart significant steric hindrance directly at the site of the boronic acid. However, if the coupling partner (the aryl halide) is sterically demanding, a catalyst with bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often beneficial.[4] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
-
Electronic Effects: The methoxyethyl group is weakly electron-donating, which can slightly influence the nucleophilicity of the boronic acid. This is generally not a major hurdle for modern palladium catalysts.
-
Potential for Catalyst Inhibition: While the ether oxygen in the methoxyethyl group is not a strong ligand for palladium, there is a possibility of weak coordination, which could potentially modulate catalyst activity. However, this is less of a concern than with stronger coordinating groups like sulfides.
Rationale for Catalyst Recommendations:
-
For general screening and robust performance: Pd(dppf)Cl₂ is an excellent starting point. It is a stable pre-catalyst that often provides good to excellent yields with a wide range of substrates.[5]
-
For challenging aryl chlorides or sterically hindered coupling partners: A Buchwald ligand-based system (e.g., Pd(OAc)₂/SPhos) is highly recommended. These systems are designed to overcome the challenges of difficult oxidative additions.[4]
-
For operational simplicity and high stability: PEPPSI-IPr is a user-friendly option as it is an air- and moisture-stable pre-catalyst that does not require the handling of separate, often air-sensitive, ligands.[6]
-
For process and green chemistry considerations: Pd/C should be considered, especially if catalyst recycling and minimizing metal contamination in the final product are priorities.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions with functionalized substrates like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) often offer superior performance in terms of yield, reaction time, and substrate scope. For any new substrate, a systematic screening of a few representative catalysts, as outlined in the provided protocol, is the most reliable path to identifying the optimal reaction conditions.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-(1-Methoxyethyl)phenyl)boronic Acid
As a key reagent in modern organic synthesis, particularly in cross-coupling reactions for drug discovery and materials science, (3-(1-Methoxyethyl)phenyl)boronic acid demands careful handling throughout its lifecycle.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal. The foundational principle is that this compound, like most boronic acids, must be treated as hazardous chemical waste.[2] Adherence to these procedures is not merely a suggestion but a requirement for ensuring laboratory safety, environmental protection, and regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5]
Foundational Safety Principles: Understanding the 'Why'
Effective protocol execution is rooted in understanding the rationale behind each step. Boronic acids as a class are known skin, eye, and respiratory irritants.[2] While extensive toxicological data for every specific derivative is not always available, a conservative approach that minimizes exposure is scientifically prudent.
-
Chemical Hazards: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Accidental mixing in a waste container can lead to exothermic or other dangerous chemical reactions. Therefore, proper waste segregation is a critical, non-negotiable step.
-
Regulatory Imperative: OSHA mandates that employers provide a safe workplace, which includes establishing clear health and safety plans and training for handling hazardous materials.[3][7] The EPA governs the disposal of chemical waste to prevent environmental contamination.[5][8] Treating this compound as hazardous waste ensures compliance with federal and local regulations.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensure the correct PPE is worn.[2] The objective is to create a complete barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes or airborne dust particles entering the eyes.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. Gloves should be inspected for integrity before use.[9] |
| Protective Clothing | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin contact.[9] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if dust is generated and work is not performed inside a certified chemical fume hood.[2] |
All handling and disposal preparation should occur within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[9][10]
Step-by-Step Disposal Protocol
This protocol outlines the safe and compliant disposal of this compound from a laboratory setting. Under no circumstances should this chemical be discarded in the regular trash or washed down the sink.[2]
Step 1: Waste Identification and Segregation Segregate waste containing this compound from all other chemical waste streams.[11] This includes dedicating a specific container for this purpose to prevent accidental mixing with incompatible materials.[2][12]
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, sealable, and durable container made of glass or plastic.[2] The original product container, if in good condition, is an excellent choice.[2]
-
Labeling: The container must be clearly and accurately labeled. The label is a critical communication tool for safety. Affix a label that includes:
Step 3: Waste Accumulation
-
Solid Waste: Place the unwanted solid this compound directly into the designated hazardous waste container.[2] This also includes any contaminated disposable items such as weighing papers, gloves, or wipers.
-
Container Management: Keep the waste container securely sealed at all times, except when actively adding waste.[2] Store the container in a designated satellite accumulation area within your laboratory—a location that is at or near the point of generation and under the control of the operator.
Step 4: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous chemical waste.[2] Follow your institution's specific procedures for requesting a waste pickup.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste outside of their designated work area.[2] Wait for authorized EHS personnel to collect the waste.
Emergency Procedures: Spill Management
In the event of a small spill, the cleanup materials must also be treated as hazardous waste.[2]
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as detailed in the table above.
-
Containment: Gently cover the spilled solid with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or wipe up the spilled material and absorbent.
-
Dispose: Place all contaminated cleanup materials into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing safety and compliance at each stage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medical-systems.com [medical-systems.com]
Comprehensive Safety and Handling Guide for (3-(1-Methoxyethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of (3-(1-Methoxyethyl)phenyl)boronic acid (CAS No. 1256355-63-3). By understanding the underlying principles of safe chemical handling, you can foster a secure and productive laboratory environment.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[3][9]
It is crucial to handle this compound with the assumption that it possesses these hazards.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form, should be conducted within a properly functioning chemical fume hood.[10][11] This is critical to prevent the inhalation of any airborne dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[3][6][12][13][14]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is being handled.[13][15]
Logical Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to minimize exposure, the correct use of PPE is mandatory to protect against accidental contact.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][11] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[1][10][11] Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and irritation. |
| Skin and Body Protection | A laboratory coat must be worn.[1][10] Consider a chemical-resistant apron when handling larger quantities.[16] Close-toed shoes are required. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | For handling the solid form or when dust may be generated, a NIOSH-approved respirator for particulates may be necessary.[1][11][17] | Prevents inhalation of irritating dust. The necessity should be determined by a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Consult the SDS: Although one for this specific chemical is not available, review the SDS for a similar boronic acid.
-
Don PPE: Put on all required PPE before entering the designated handling area.[10][16]
-
Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Verify its functionality.
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed when not in use and store in a cool, well-ventilated area.[2][6][15]
In Case of a Spill:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills within a fume hood, contain the spill using a spill kit.
-
Cleanup: Sweep up the solid material and place it in a designated hazardous waste container.[15][17] Do not allow the substance to enter drains.[7]
-
Decontamination: Clean the spill area thoroughly.
Decision Matrix for Spill Response
Caption: A decision-making diagram for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can lead to personal injury and environmental contamination.[1] this compound waste must be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Dedicated Container: Collect all waste containing this compound in a clearly labeled, dedicated waste container.[1][11] The label should read "Hazardous Waste: this compound".
-
Incompatible Materials: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure the waste container is stored separately from these materials.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be disposed of as hazardous waste.[1]
Disposal Procedure:
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
Neutralization:
-
In some cases, small amounts of boronic acid waste may be neutralized with a mild base like sodium bicarbonate to a neutral pH before disposal, if permitted by local regulations.[11][18] Always consult with your EHS department before attempting any neutralization procedures.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][12][14][15][19] Remove contaminated clothing.[6][19]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][6][12][14][15] Remove contact lenses if present and easy to do. Continue rinsing.[2][6][12][14][15] Seek medical attention if irritation persists.[2][4][5][12][15]
-
If inhaled: Move the person to fresh air.[15][19] If breathing is difficult, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7][15]
Always have the Safety Data Sheet (or information on a similar compound) available when seeking medical attention.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. keyorganics.net [keyorganics.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. research.arizona.edu [research.arizona.edu]
- 17. sciencing.com [sciencing.com]
- 18. laballey.com [laballey.com]
- 19. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
